Product packaging for Efaroxan hydrochloride(Cat. No.:CAS No. 89197-32-0)

Efaroxan hydrochloride

Numéro de catalogue: B1214185
Numéro CAS: 89197-32-0
Poids moléculaire: 252.74 g/mol
Clé InChI: DWOIUCRHVWIHAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Discovery and Early Research on Efaroxan

The history of efaroxan is intertwined with the broader research into adrenergic and imidazoline (B1206853) receptors. Imidazoline receptors themselves were first identified in 1984. farmaciajournal.combch.ro Efaroxan emerged in early research as a ligand capable of interacting with these receptor populations. Early studies focused on characterizing its binding affinities and initial pharmacological effects. Research published in the early 1990s began to detail efaroxan's selectivity profile, particularly in relation to alpha-2 adrenoceptors and its effects on physiological parameters like plasma glucose and insulin (B600854) levels in animal models. medchemexpress.cnmedchemexpress.com These initial investigations laid the groundwork for understanding efaroxan's dual nature as both an alpha-2 adrenoceptor antagonist and an imidazoline receptor ligand. farmaciajournal.commedchemexpress.comtocris.com

Efaroxan as a Prototypical Ligand in Receptor Studies

Efaroxan has served as a valuable tool in the study of both alpha-2 adrenoceptors and imidazoline receptors. It is recognized as a potent and selective alpha-2 adrenoceptor antagonist. medchemexpress.cnmedchemexpress.comtocris.comwikipedia.org Simultaneously, efaroxan also functions as an imidazoline I1 receptor ligand. medchemexpress.comtocris.com This dual activity makes it a crucial compound for differentiating between the effects mediated by these two distinct receptor families.

Studies utilizing efaroxan have helped to elucidate the distribution and function of imidazoline receptors, particularly the I1 and I2 subtypes. farmaciajournal.combch.ro For instance, research has employed efaroxan, alongside other ligands like idazoxan (B1206943) and clonidine (B47849), to characterize imidazoline receptors in different tissues, such as the human central nervous system. nih.gov The distinct binding profiles of these ligands, including efaroxan's affinity for I1 receptors and alpha-2 adrenoceptors, have been instrumental in mapping these receptor systems. medchemexpress.comtocris.comnih.gov

Furthermore, efaroxan has been used to investigate the involvement of imidazoline receptors in various physiological processes, including glucose homeostasis and neurotransmitter release. Early work demonstrated efaroxan's ability to enhance insulin secretion, potentially through I2 receptors, and its modulation of ATP-sensitive potassium channels in insulin-secreting cells. taylorandfrancis.comkup.at Research has also shown that efaroxan can affect the release of acetylcholine (B1216132) in the brain, highlighting its utility in studying neurotransmitter systems modulated by adrenergic and imidazoline receptors. nih.govnih.gov

Evolution of Research Perspectives on Efaroxan's Pharmacological Profile

The understanding of efaroxan's pharmacological profile has evolved significantly since its early characterization. Initially recognized primarily for its alpha-2 adrenoceptor antagonist properties, subsequent research highlighted its important interactions with imidazoline receptors, particularly the I1 and I2 subtypes. farmaciajournal.commedchemexpress.comtocris.com This led to a broader perspective on efaroxan as a compound that can influence multiple receptor systems.

More recent research has delved into the specific subtypes of alpha-2 adrenoceptors and imidazoline receptors that efaroxan interacts with. Studies have provided pKi values indicating efaroxan's binding affinities for alpha-2A, alpha-2B, alpha-2C, I1, and I2 receptors, revealing a higher affinity for alpha-2A and I1 subtypes compared to I2 and the other alpha-2 subtypes. tocris.com

The evolving research has also explored the potential implications of efaroxan's activity in various physiological and pathological contexts. While initial studies focused on its effects on glucose and insulin, later research has investigated its influence on behavior, cognitive functions, and locomotor activity, often in comparison with other imidazoline ligands like idazoxan. farmaciajournal.combch.ro These studies have suggested the involvement of imidazoline receptors, targeted by compounds like efaroxan, in modulating processes related to anxiety, obsessive-compulsive disorders, and even memory and cognitive performance in animal models. farmaciajournal.combch.roresearchgate.net

The recognition of efaroxan's complex interactions has also led to its use in studies investigating the interplay between different neurotransmitter systems, such as the cholinergic and adrenergic systems. nih.gov This demonstrates the shift in research perspective from viewing efaroxan solely through the lens of adrenergic antagonism to appreciating its broader utility as a probe for understanding the intricate networks of receptor interactions in the body. The ongoing research continues to uncover new facets of efaroxan's pharmacological actions and its potential as a tool for exploring diverse physiological and pathological mechanisms. farmaciajournal.combch.roresearchgate.netscispace.com

Here is a table summarizing some key binding affinity data for Efaroxan:

Receptor SubtypepKi Value
α2A adrenoceptor7.87 tocris.com
α2B adrenoceptor7.42 tocris.com
α2C adrenoceptor5.74 tocris.com
I1 imidazoline receptor7.28 tocris.com
I2 imidazoline receptor< 5 tocris.com

This table illustrates efaroxan's differential affinity across various receptor subtypes, highlighting its relative selectivity. tocris.com

Here is another table presenting findings from a study investigating the effects of efaroxan and idazoxan on spontaneous behavior in rats:

Treatment GroupHorizontal Movements (mean ± SD)Vertical Movements (mean ± SD)Stereotypic Movements (mean ± SD)
Control (Distilled Water)2477.43 ± 946.79647.57 ± 373.3Data not available in snippet
Efaroxan (3 mg/kgbw)2469.71 ± 1601.10430.71 ± 313.01*Data not available in snippet
Idazoxan (1 mg/kgbw)1224.14 ± 436.65 72.0 ± 99.12Data not available in snippet

*p < 0.05 vs Control farmaciajournal.com **p < 0.01 vs Control farmaciajournal.com

This table shows that both efaroxan and idazoxan reduced spontaneous locomotor activity in rats, with idazoxan having a more pronounced effect in this specific experimental model. farmaciajournal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2O B1214185 Efaroxan hydrochloride CAS No. 89197-32-0

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOIUCRHVWIHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474686
Record name 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89197-32-0, 89197-00-2
Record name Efaroxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Efaroxan hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Cellular Pharmacology of Efaroxan

Receptor Binding and Selectivity Profiles

The pharmacological activity of Efaroxan is characterized by its affinity and selectivity for specific receptor subtypes.

Alpha-2 Adrenergic Receptor Antagonism

Alpha-2 adrenoceptors are G protein-coupled receptors involved in various physiological processes, including the regulation of neurotransmitter release and sympathetic tone. wikipedia.org Efaroxan acts as an antagonist at these receptors. medchemexpress.com

Affinity and Selectivity for Alpha-2 Adrenoceptor Subtypes (α2A, α2B, α2C)

Efaroxan demonstrates affinity for the different alpha-2 adrenoceptor subtypes: α2A, α2B, and α2C. Studies have reported varying pKi values for Efaroxan at these subtypes. One source indicates pKi values of 7.87 for α2A, 7.42 for α2B, and 5.74 for α2C receptors. tocris.com This suggests a higher affinity for the α2A and α2B subtypes compared to the α2C subtype. The α2A, α2B, and α2C subtypes are expressed in various tissues, including the brain, heart, blood vessels, and kidneys, and are involved in functions such as blood pressure regulation, sedation, and analgesia. wikipedia.orgnih.gov

Here is a table summarizing reported pKi values for Efaroxan at alpha-2 adrenoceptor subtypes:

Receptor SubtypepKi ValueSource
α2A7.87 tocris.com
α2B7.42 tocris.com
α2C5.74 tocris.com

(Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate greater binding affinity.)

The enantiomers of Efaroxan can exhibit different activities. (+)-Efaroxan is considered the presumptive carrier of α2-antagonistic activity and has shown superiority in counteracting the effects of an α2-agonist compared to (-)-efaroxan in studies related to insulin (B600854) release. researchgate.net

Comparative Binding Kinetics with Other Alpha-2 Antagonists

Comparing Efaroxan's binding kinetics with other alpha-2 antagonists helps to understand its relative potency and selectivity profile. While specific detailed comparative binding kinetics data (like association and dissociation rates) were not extensively available in the search results, comparisons of affinity (Ki or pKi) and functional effects with other antagonists like yohimbine, idazoxan (B1206943), and 2-methoxyidazoxan (B1680348) (RX821002) have been made. ahajournals.orgnih.govoup.comnih.gov

Idazoxan and Efaroxan are both imidazoline (B1206853)/alpha-2 adrenoceptor antagonists. nih.govfarmaciajournal.com However, Efaroxan has been described as a good tool for discriminating between imidazoline receptor types due to its high affinity for I1 and low affinity for I2 receptors, while still retaining affinity for alpha-2 adrenoceptors. ahajournals.org Studies comparing Efaroxan and 2-methoxyidazoxan, a potent alpha-2 adrenoceptor antagonist with low affinity for imidazoline receptors, have shown differences in their ability to reverse the effects of various agonists, suggesting distinct interaction profiles with alpha-2 and imidazoline receptors. oup.com For instance, Efaroxan was more effective than 2-methoxyidazoxan at reversing the effects of rilmenidine (B1679337), while 2-methoxyidazoxan was more effective at reversing clonidine (B47849), indicating that rilmenidine's effects might be more mediated by I1 receptors and clonidine's by alpha-2 adrenoceptors. oup.com

Imidazoline Receptor Ligand Activity

Efaroxan also interacts with imidazoline receptors, a distinct group of non-adrenergic binding sites. wikipedia.orgnih.gov Three main types of imidazoline receptors (I1, I2, and I3) have been characterized, involved in various functions including blood pressure regulation, modulation of monoamine levels, and insulin secretion. nih.govbch.romedchemexpress.com

Interaction with I1-Imidazoline Receptors

Efaroxan is considered a selective I1-imidazoline receptor antagonist or ligand. medchemexpress.comahajournals.orgmedchemexpress.com It binds to I1-imidazoline receptors with high affinity. medchemexpress.comahajournals.org One study reported a Ki of 0.15 nM for Efaroxan at I1-imidazoline receptors in bovine rostral ventrolateral medulla membranes. medchemexpress.com Another source provides a pKi value of 7.28 for Efaroxan at I1 receptors. tocris.com

The interaction of Efaroxan with I1 receptors has been implicated in several physiological effects. For example, Efaroxan has been shown to inhibit the effects of ST-91, a clonidine analogue, on atrial natriuretic peptide (ANP) release, suggesting that ST-91's actions are mainly mediated by I1 receptors. ahajournals.org Furthermore, Efaroxan has been used to investigate the role of central I1 imidazoline receptors in the counteraction of clonidine-induced hypotension by ethanol (B145695). nih.gov Studies suggest that a fully expressed counteraction of clonidine's hypotensive action by ethanol depends on functional I1 receptors in the central nervous system, as this effect was significantly attenuated by Efaroxan pretreatment. nih.gov

Here is a table summarizing reported affinity data for Efaroxan at I1-imidazoline receptors:

Receptor TypeAffinity (Ki)Affinity (pKi)Source
I1-Imidazoline0.15 nM- medchemexpress.com
I1-Imidazoline-7.28 tocris.com
Modulatory Effects on I2-Imidazoline Receptors

While Efaroxan has high affinity for I1 receptors, it shows low affinity for I2-imidazoline receptors. ahajournals.org A reported pKi value for Efaroxan at I2 receptors is < 5. tocris.com

I2 receptors are primarily located in mitochondria and are considered allosteric binding sites, possibly with a modulatory function on monoamine oxidase-A and -B (MAO-A and MAO-B). medchemexpress.comnih.gov These enzymes are involved in the inactivation of neurotransmitters. nih.gov Although Efaroxan has lower affinity for I2 receptors compared to I1 or alpha-2 receptors, its interaction with I2 sites may still contribute to some of its effects, particularly at higher concentrations.

Some studies have investigated the role of I2 receptors using antagonists like Efaroxan and idazoxan. While idazoxan is also an I2 ligand nih.govfarmaciajournal.com, Efaroxan's lower affinity for I2 receptors makes it less potent as an I2 antagonist compared to its activity at I1 or alpha-2 receptors. Research suggests that I2 receptors are involved in pain modulation and neuroprotection. medchemexpress.comnih.gov Studies using I2 receptor antagonists have explored their involvement in modulating behavior, cognitive functions, and motor activity. nih.govfarmaciajournal.combch.ro For instance, both Efaroxan and idazoxan have been reported to block the anti-compulsive-like effects of agmatine (B1664431), suggesting imidazoline receptor involvement in anxiety and obsessive-compulsive disorders. nih.govfarmaciajournal.com However, the specific contribution of Efaroxan's low-affinity interaction with I2 receptors to these effects requires further detailed investigation to differentiate it from its primary actions at alpha-2 and I1 receptors.

Role as a Putative I3 Receptor Ligand

Efaroxan is considered a putative ligand for the imidazoline I3 receptor. tocris.comscirp.org This site is distinct from the well-characterized I1 and I2 imidazoline receptors and is believed to be involved in the regulation of insulin secretion from pancreatic beta-cells. tocris.comscirp.orgresearchgate.netcore.ac.uk Studies have indicated that efaroxan can promote insulin secretion at a site different from I1 or I2 receptors, both in vitro and in vivo. tocris.com The exact molecular identity of the I3 receptor remains unclear, but evidence suggests its involvement in modulating insulin release. scirp.orgresearchgate.net Efaroxan's effect on insulin secretion is often described as glucose-dependent. diabetesjournals.org

Interactions with Other Receptor Systems

Beyond its interaction with imidazoline receptors, efaroxan has demonstrated activity at other receptor systems.

Serotonin (B10506) 5-HT2 Receptor Antagonism

Efaroxan has been noted to interact with serotonin receptors, specifically showing antagonism at the 5-HT2B receptor. nih.govkarger.com In studies characterizing radioligand binding, efaroxan was found to block binding to the α2-adrenergic receptor without significantly affecting binding to the 5-HT2B receptor, indicating some degree of selectivity. nih.gov The 5-HT2 receptor family, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors involved in various physiological functions. bmbreports.orgwikipedia.org

ATP-Sensitive Potassium Channel (Kir6.2) Modulation

Efaroxan modulates ATP-sensitive potassium (KATP) channels, particularly those containing the Kir6.2 subunit, which are crucial in pancreatic beta-cells for regulating insulin secretion. diabetesjournals.orgpsu.edunih.govannualreviews.orglktlabs.comnih.gov Efaroxan can induce membrane depolarization by interacting with Kir6.2. nih.govnih.gov This interaction leads to a change in the channel's conductance properties, reducing K+ efflux and promoting membrane depolarization, Ca2+ influx, and subsequent insulin secretion. diabetesjournals.org Electrophysiological and biochemical evidence supports that Kir6.2 contains an imidazoline binding site with which efaroxan interacts. diabetesjournals.orgpsu.edu While KATP channel blockade contributes to efaroxan's effect on insulin secretion, it is suggested that this mechanism may not fully account for its complete secretory activity, implying the involvement of additional targets. diabetesjournals.orgnih.govnih.gov

Molecular docking and dynamics studies have investigated the interaction of efaroxan with Kir6.2. These studies suggest that efaroxan binds to a pocket formed by specific residues in the Kir6.2 channel. psu.eduresearchgate.net

Here is a table summarizing the binding interactions of efaroxan with Kir6.2 based on molecular studies:

Interacting Residues (Putative)Type of Interaction (Putative)Source
H175, W68Hydrogen bonds psu.edu
R177, K67, W68Nonpolar interaction psu.edu
M2 Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Efaroxan has been identified as a selective antagonist of the M2 muscarinic acetylcholine receptor. ontosight.ai These receptors are involved in regulating various physiological functions, including those of the autonomic nervous system. ontosight.ainih.govwikipedia.org By blocking M2 receptors, efaroxan can influence functions such as heart rate and digestion. ontosight.ai The M2 receptor is a G protein-coupled receptor that plays a key role in cardiovascular function. nih.govwikipedia.org

Other Investigated Receptor Cross-Reactivities

Efaroxan exhibits cross-reactivity with other receptors. It is a potent and selective α2 adrenoceptor antagonist, with varying affinities for the α2A, α2B, and α2C subtypes. tocris.commedchemexpress.comlktlabs.comscbt.comescholarship.orgwikipedia.orgscbt.com Its activity at α2 receptors has been explored in various contexts, including its potential role in modulating opioid-mediated mechanisms and its effects on blood glucose and insulin levels. medchemexpress.comlktlabs.comescholarship.orgsigmaaldrich.com Efaroxan is also an antagonist at the I1 imidazoline receptor. medchemexpress.comlktlabs.comncats.iosigmaaldrich.comsigmaaldrich.comsemanticscholar.orgnih.gov Studies have also investigated efaroxan's interaction with other targets, such as the monomeric GTP-binding protein Rhes, which may be regulated by imidazoline ligands in pancreatic beta-cells. nih.govnih.gov Reverse docking studies have also suggested potential off-target GPCRs for efaroxan. taylorandfrancis.com

Here is a table summarizing the binding affinities of efaroxan for different receptor subtypes:

Receptor SubtypepKi ValueKi Value (approx.)Source
α2A7.871.35 nM tocris.com
α2B7.423.80 nM tocris.com
α2C5.74182 nM tocris.com
I17.285.25 nM tocris.com
I2< 5> 1000 nM tocris.com

Note: Ki values are approximate conversions from pKi values (Ki = 10^-pKi).

Intracellular Signaling Pathways Mediated by Efaroxan

Efaroxan's interactions with its target receptors and ion channels trigger various intracellular signaling events. The modulation of KATP channels containing Kir6.2 leads to membrane depolarization and subsequent activation of voltage-sensitive calcium channels, increasing intracellular Ca2+ and stimulating insulin secretion. diabetesjournals.org While this is a primary pathway, evidence suggests that efaroxan also influences KATP channel-independent pathways involved in insulin secretion. diabetesjournals.org

Studies have explored other potential intracellular targets and pathways. For instance, research identified the monomeric G-protein Rhes as a protein potentially regulated by efaroxan in pancreatic beta-cells, suggesting its involvement in the cellular response to imidazoline ligands. nih.govnih.gov Some studies also indicate that efaroxan can influence pathways related to protein kinase A (PKA) and protein kinase C (PKC) activation, although the extent and nature of this involvement may vary depending on the specific imidazoline ligand and experimental conditions. semanticscholar.org Efaroxan has also been shown to antagonize the phospholipase C (PC-PLC) pathway associated with the I1 imidazoline receptor and to block TVP1022-induced p42/44 MAPK phosphorylation, suggesting an involvement in MAPK signaling. plos.org

The complex interplay of efaroxan with multiple targets and downstream signaling pathways contributes to its diverse pharmacological effects at the cellular level.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades involved in various cellular processes, including proliferation, differentiation, and stress responses. Efaroxan has been shown to influence these pathways, particularly in the context of imidazoline receptor signaling.

Effects on MAPK1 and MAPK3 Phosphorylation

Research indicates that efaroxan can affect the phosphorylation status of MAPK1 (also known as ERK2) and MAPK3 (also known as ERK1) plos.orgresearchgate.net. These kinases are key components of the extracellular signal-regulated kinase (ERK) pathway, a major branch of the MAPK cascade. Activation of imidazoline-1 receptors (I1Rs), potentially mediated by proteins like Nischarin, leads to an increase in the phosphorylation of MAPK1 and MAPK3 in certain neuronal populations. Efaroxan has been observed to abolish this increase in phosphorylation induced by I1R agonists like rilmenidine jensenlab.orgusbio.netuniprot.orgmybiosource.comorigene.comuniprot.orgabcam.comthermofisher.com.

Table 1: Effect of Rilmenidine and Efaroxan on MAPK1/3 Phosphorylation

TreatmentMAPK1/3 Phosphorylation Level (Relative to Control)
ControlBasal
RilmenidineIncreased
Rilmenidine + EfaroxanAbolished/Attenuated
Downstream Consequences in Rostral Ventrolateral Medulla (RVLM) Neurons

The rostral ventrolateral medulla (RVLM) is a brainstem region critical for regulating sympathetic outflow and blood pressure. I1 receptors are functionally expressed in RVLM neurons, and their activation by agonists like rilmenidine leads to hypotensive effects physiology.orgnih.govnih.gov. This hypotensive response is associated with increased phosphorylation of MAPK1 and MAPK3 in RVLM neurons nih.gov. Efaroxan, acting as an I1 receptor antagonist, can block the rilmenidine-induced increase in MAPK phosphorylation in these neurons jensenlab.orgusbio.netuniprot.orgmybiosource.comorigene.comuniprot.orgabcam.comthermofisher.comnih.gov. This suggests that the modulation of MAPK signaling in RVLM neurons is a downstream consequence of I1 receptor activation and is antagonized by efaroxan, contributing to its effects on blood pressure regulation nih.govnih.gov.

Influence on Rac-Regulated Signal Transduction

Efaroxan has also been identified as a modulator of Rac-regulated signal transduction pathways jensenlab.orguniprot.orgmybiosource.comuniprot.orgabcam.comthermofisher.comusbio.netinnatedb.com. Rac proteins are small GTPases that play key roles in various cellular processes, including cell migration, cell growth, and cytoskeletal organization nih.govnih.govuni.luidrblab.net.

Interaction with PAK1 Kinase Activity

A key mechanism by which efaroxan influences Rac signaling is through its interaction with PAK1 (p21-activated kinase 1) jensenlab.orguniprot.orgmybiosource.comuniprot.orgabcam.comthermofisher.comusbio.netinnatedb.com. PAK1 is a serine/threonine kinase that is a direct downstream effector of activated Rac1 promega.com. Efaroxan has been shown to suppress Rac1-stimulated cell migration by interacting with PAK1 and inhibiting its kinase activity jensenlab.orguniprot.orgmybiosource.comuniprot.orgabcam.comthermofisher.comusbio.netinnatedb.com. This interaction suggests that efaroxan can directly interfere with a critical node in the Rac signaling pathway.

Table 2: Efaroxan's Impact on Rac1 and PAK1 Activity

TargetEffect of Efaroxan
Rac1Modulation of downstream signaling, blocks Rac1-stimulated responses
PAK1Interaction and inhibition of kinase activity
Impact on Cell Migration and Rac Signaling

Beyond inhibiting PAK1, efaroxan also affects Rac-dependent cell migration jensenlab.orguniprot.orgmybiosource.comuniprot.orgabcam.comthermofisher.comusbio.netinnatedb.com. It has been reported to inhibit Rac-induced cell migration and invasion in various cell types, including breast and colon epithelial cells jensenlab.orguniprot.orgmybiosource.comuniprot.orgabcam.comthermofisher.com. Furthermore, efaroxan can block Pak-independent Rac signaling by interacting directly with Rac1 and inhibiting Rac1-stimulated activation of downstream effectors like NF-kB response element and cyclin D1 promoter jensenlab.orguniprot.orgmybiosource.comuniprot.orgabcam.comthermofisher.com. This indicates that efaroxan's influence on Rac signaling is multifaceted, involving both PAK1-dependent and PAK-independent mechanisms.

Phosphatidylcholine-Selective Phospholipase C (PC-PLC) Pathway Involvement

The Phosphatidylcholine-Selective Phospholipase C (PC-PLC) pathway has been implicated in the signaling cascade initiated by I1 receptors. Studies have shown that activation of I1 receptors can lead to the upregulation of PC-PLC activity nih.govplos.orgcapes.gov.br. This results in the hydrolysis of phosphatidylcholine, producing diacylglycerol (DAG), a second messenger involved in activating various downstream targets, including Protein Kinase C (PKC) and the ERK pathway nih.govplos.orgcapes.gov.brnih.gov. Efaroxan has been shown to block the I1 receptor agonist-induced activation of PC-PLC nih.govplos.orgcapes.gov.brresearchgate.net. This inhibitory effect on PC-PLC activity further contributes to efaroxan's ability to attenuate downstream signaling events, such as ERK phosphorylation, that are mediated through this pathway nih.govplos.orgnih.govresearchgate.net.

Table 3: Efaroxan's Effect on the PC-PLC Pathway

Pathway ComponentEffect of I1R Agonist ActivationEffect of Efaroxan
PC-PLC ActivityIncreasedBlocked/Attenuated nih.govplos.orgcapes.gov.brresearchgate.net
DAG AccumulationIncreasedAttenuated capes.gov.br
Downstream Signaling (e.g., ERK)ActivatedAttenuated nih.govplos.orgnih.govresearchgate.net
Reversal of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Research indicates that Efaroxan can reverse the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway. nih.govethz.chliverpool.ac.uknih.govplos.orgplos.org This effect is particularly noted in the context of I1-imidazoline receptor activation.

Studies in CHO cells stably expressing IRAS have shown that agonists of the I1 receptor, such as rilmenidine or moxonidine (B1115), increase ERK phosphorylation in a concentration-dependent manner. nih.gov This elevated ERK phosphorylation can be blocked by Efaroxan, acting as a selective I1 receptor antagonist. nih.gov This suggests that the signaling pathway involving IRAS in response to I1 receptor agonists is coupled with the activation of PC-PLC and its downstream molecule, ERK. nih.gov

Similar findings have been observed in Caenorhabditis elegans. Rilmenidine-induced increases in MPK-1 (the C. elegans homolog of ERK) phosphorylation were abrogated when the animals were co-incubated with Efaroxan. ethz.chliverpool.ac.uk This effect was also dependent on the expression of NISH-1, the C. elegans protein homologous to IRAS, further supporting the link between imidazoline binding sites, NISH-1/IRAS, and ERK phosphorylation. ethz.ch

In rat pheochromocytoma PC12 cells and neonatal rat ventricular myocytes (NRVM), Efaroxan has also been shown to attenuate the increase in phosphorylated p42 and p44 MAPK (ERK1/2) induced by TVP1022, an S-enantiomer of rasagiline (B1678815) that targets imidazoline binding sites. plos.orgplos.org This provides further evidence that Efaroxan, as an I1 imidazoline receptor antagonist, can block the activation of the MAPK/ERK pathway mediated through this receptor subtype. plos.org

Furthermore, in CHO cell lines stably expressing α2AR and IRAS, Efaroxan at low concentrations was found to inhibit dexmedetomidine-induced ERK phosphorylation, highlighting its role in modulating ERK signaling downstream of these receptors. nih.gov

Data Table: Efaroxan's Effect on ERK Phosphorylation

Cell/Organism ModelAgonist Stimulating ERK PhosphorylationEfaroxan Effect on PhosphorylationProposed MechanismSource
CHO cells stably expressing IRASRilmenidine, MoxonidineBlockedI1 receptor/IRAS -> PC-PLC -> ERK pathway antagonism nih.gov
Caenorhabditis elegansRilmenidineAbrogatedImidazoline binding site -> NISH-1 -> ERK pathway antagonism ethz.chliverpool.ac.uk
PC12 cells and NRVMTVP1022AttenuatedI1 imidazoline receptor-mediated MAPK/ERK activation antagonism plos.orgplos.org
CHO cells expressing α2AR and IRASDexmedetomidine (B676)Inhibited (at low concentrations)Modulation of ERK signaling downstream of α2AR and IRAS nih.gov

Investigation of Other Signaling Cascades

Beyond its well-characterized effects on α2-adrenoceptors and I1-imidazoline receptors and the downstream ERK pathway, Efaroxan has been investigated for its influence on other signaling cascades.

Efaroxan is known to interact with ATP-sensitive K⁺ channels (KATP channels) in pancreatic beta-cells. medkoo.comscispace.comdiabetesjournals.orgresearchgate.netsigmaaldrich.com This interaction leads to the blockade of these channels, which in turn affects membrane potential and the gating of voltage-sensitive Ca²⁺ channels, ultimately influencing insulin secretion. scispace.comdiabetesjournals.org This represents a significant signaling pathway modulated by Efaroxan, distinct from its effects on adrenergic and imidazoline receptors. diabetesjournals.org Studies have compared the effects of Efaroxan with other compounds like sulfonylureas and phentolamine (B1677648) on KATP channels and insulin release. scispace.com

Furthermore, research has explored Efaroxan's impact on signaling pathways related to cyclic AMP (cAMP). While Efaroxan's primary mechanism as an α2-adrenoceptor antagonist would typically involve increasing cAMP levels by blocking the Gi-mediated inhibition of adenylyl cyclase, studies investigating KATP channel-independent pathways of insulin secretion have provided more nuanced findings. wikipedia.org For instance, an antagonist of Efaroxan, KU14R, was found to impair the potentiation of insulin secretion mediated by agents that raise cAMP, without reducing cAMP levels themselves, suggesting an interaction at a point distal to cAMP generation in that specific context. nih.gov

Efaroxan has also been implicated in modulating signaling related to phosphatidylcholine-selective phospholipase C (PC-PLC) and the subsequent accumulation of diacylglycerol (DAG), particularly in the context of I1-imidazoline receptor activation. nih.govmedchemexpress.com As an I1 antagonist, Efaroxan can block the upregulation of PC-PLC activity induced by I1 agonists. nih.gov

Additionally, Efaroxan's effects on cellular viability and its interaction with cytokines like interleukin-1beta suggest potential influences on signaling pathways related to cell stress and apoptosis, although the precise mechanisms require further elucidation. primescholars.com While Efaroxan alone did not directly affect the viability of BRIN-BD11 cells, it enhanced the DNA-damaging effects of interleukin-1beta, indicating a potential sensitization of cells to cytokine-induced damage. primescholars.com

The interaction of Efaroxan with different receptors and ion channels highlights its ability to influence multiple interconnected signaling networks within the cell.

Data Table: Other Signaling Cascades Influenced by Efaroxan

Signaling Pathway/TargetEfaroxan EffectCellular Context/MechanismSource
ATP-sensitive K⁺ channels (KATP)Blockade, influencing membrane potential and Ca²⁺ influxPancreatic beta-cells, contributing to insulin secretion medkoo.comscispace.comdiabetesjournals.org
Cyclic AMP (cAMP)Indirect modulation (e.g., via α2 antagonism), complex interactions observedContext-dependent, particularly in KATP channel-independent insulin secretion pathways wikipedia.orgnih.gov
PC-PLC / Diacylglycerol (DAG)Blockade of agonist-induced upregulationDownstream of I1-imidazoline receptor activation nih.govmedchemexpress.com
Pathways related to cell viability and cytokine responseEnhanced sensitivity to damage induced by interleukin-1betaBRIN-BD11 cells primescholars.com

Preclinical Pharmacological Effects of Efaroxan

Metabolic and Endocrine System Modulation

Preclinical investigations have highlighted Efaroxan's notable effects on metabolic and endocrine functions, with a significant focus on its influence on glucose regulation and insulin (B600854) release from pancreatic beta-cells.

Effects on Glucose Homeostasis and Insulin Secretion

Studies have consistently shown that Efaroxan can impact glucose homeostasis by modulating insulin secretion, a key process in maintaining blood glucose balance.

Efaroxan has been demonstrated to elicit a glucose-dependent increase in insulin secretion from pancreatic beta-cells in vitro. This potentiation has been observed in isolated rat pancreatic islets incubated in glucose concentrations ranging between 4 and 12 mM. nih.gov Similarly, in isolated perifused rabbit islets, efaroxan was shown to enhance insulin secretion in the presence of glucose concentrations from 3 to 15 mM. scirp.org At basal glucose concentrations, up to 100 µM efaroxan had no insulinotropic effect in perifused mouse islets but enhanced the effect of a stimulatory glucose concentration. researchgate.net Higher concentrations (500 µM) stimulated insulin secretion even at basal glucose levels. researchgate.net

In vivo studies in non-diabetic control rats have also shown that pretreatment with efaroxan potentiated glucose-induced insulin release. researchgate.netresearch-nexus.net This effect was similarly observed in type-II diabetic rats but not in type-I diabetic rats. researchgate.netresearch-nexus.net

Efaroxan has been shown to improve oral glucose tolerance in animal models. In type-II diabetic rats, pretreatment with efaroxan resulted in an improvement of oral glucose tolerance. researchgate.netresearch-nexus.net Studies in mice using the enantiomers of efaroxan demonstrated that (+)-efaroxan improved oral glucose tolerance at significantly lower doses compared to (-)-efaroxan. researchgate.netnih.gov

Efaroxan has demonstrated the ability to counteract states of hyperglycemia and hypoinsulinemia induced by certain pharmacological agents in animal models. Pretreatment of non-diabetic control and type-II diabetic rats with efaroxan inhibited hyperglycemia induced by clonidine (B47849) and suppressed or reversed clonidine-induced hypoinsulinemia. researchgate.netresearch-nexus.net Efaroxan also countered the hyperglycemic and hypoinsulinemic effects of diazoxide (B193173) in non-diabetic and type-II diabetic rats. researchgate.netresearch-nexus.net In mice, (+)-efaroxan was more effective in counteracting UK14,304-induced hyperglycemia than diazoxide-induced hyperglycemia, while higher doses of (-)-efaroxan showed the opposite pattern. researchgate.netnih.gov Efaroxan was also found to block the hyperglycemic and hypoinsulinemic responses to moxonidine (B1115) in spontaneously hypertensive obese rats. core.ac.uknih.gov

Efaroxan's mechanism of action in stimulating insulin secretion has been linked, in part, to its interaction with ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. Efaroxan has been shown to inhibit KATP channels in intact beta-cells. researchgate.net This interaction is considered a mechanism by which efaroxan can elicit a glucose-dependent increase in insulin secretion, leading to the gating of voltage-sensitive calcium channels. researchgate.netdiabetesjournals.orgresearchgate.net However, research also suggests that KATP channel blockade may only partially account for the secretory response to efaroxan. diabetesjournals.orgresearchgate.net

Increasing evidence indicates that efaroxan can induce functional changes in the secretory pathway of pancreatic beta-cells that are independent of KATP channel blockade. diabetesjournals.orgresearchgate.net Efaroxan was found to promote a sustained sensitization of glucose-induced insulin release that persisted after drug removal and to potentiate Ca2+-induced insulin secretion from electropermeabilized islets. diabetesjournals.orgresearchgate.net Studies using islets lacking KATP channels have shown that while efaroxan stimulated control islets, its effects on calcium concentration and insulin secretion were less pronounced in islets lacking these channels compared to other imidazoline (B1206853) compounds like phentolamine (B1677648). nih.gov

Furthermore, the insulinotropic action of efaroxan, particularly the (+)-enantiomer, has been strongly associated with the inhibition of beta-cell alpha-2A adrenoceptors. researchgate.netresearch-nexus.netnih.govnih.gov This antagonism disinhibits insulin secretion, which is normally suppressed by alpha-2A adrenoceptor activation. nih.govresearchgate.net The ability of efaroxan to reverse the inhibition of insulin secretion mediated by the potassium channel agonist diazoxide also suggests an interaction with potassium channels. nih.gov

Preclinical studies have investigated the effects of combining efaroxan with existing antidiabetic agents. In type-II diabetic rats, pretreatment with efaroxan enhanced the hypoglycaemic and insulinotropic effects of glibenclamide. researchgate.netresearch-nexus.net The combination of glibenclamide and efaroxan led to a synergistic increase in insulin secretion in these animals. researchgate.netresearch-nexus.net This suggests that efaroxan could potentially enhance the efficacy of sulfonylurea drugs like glibenclamide.

Here is a summary of some preclinical findings:

EffectModel SystemKey FindingSource
Potentiation of Glucose-Induced Insulin ReleaseIsolated rat islets (in vitro)Stimulated insulin secretion in a glucose-dependent manner (4-12 mM glucose). nih.gov
Potentiation of Glucose-Induced Insulin ReleaseIsolated rabbit islets (in vitro)Enhanced insulin secretion from 3-15 mM glucose. scirp.org
Potentiation of Glucose-Induced Insulin ReleaseIsolated mouse islets (in vitro)Enhanced effect of stimulatory glucose; high conc. stimulated at basal glucose. researchgate.net
Potentiation of Glucose-Induced Insulin ReleaseNon-diabetic control rats (in vivo)Potentiated glucose-induced insulin release. researchgate.netresearch-nexus.net
Potentiation of Glucose-Induced Insulin ReleaseType-II diabetic rats (in vivo)Potentiated glucose-induced insulin release. researchgate.netresearch-nexus.net
Improvement of Oral Glucose ToleranceType-II diabetic rats (in vivo)Improved oral glucose tolerance. researchgate.netresearch-nexus.net
Improvement of Oral Glucose ToleranceMice (in vivo)(+)-efaroxan more potent than (-)-efaroxan. researchgate.netnih.gov
Counteraction of Clonidine-Induced HyperglycemiaNon-diabetic & Type-II diabetic ratsInhibited clonidine-induced hyperglycemia and reversed hypoinsulinemia. researchgate.netresearch-nexus.net
Counteraction of Diazoxide-Induced HyperglycemiaNon-diabetic & Type-II diabetic ratsCountered hyperglycemic and hypoinsulinemic effects. researchgate.netresearch-nexus.net
Counteraction of Moxonidine EffectsSHROB rats (in vivo)Blocked hyperglycemic and hypoinsulinemic responses. core.ac.uknih.gov
Interaction with KATP ChannelsPancreatic beta-cellsInhibits KATP channels; also acts via KATP-independent pathways. researchgate.netdiabetesjournals.orgresearchgate.net
Interaction with Alpha-2A AdrenoceptorsPancreatic beta-cellsInsulinotropic action linked to inhibition of alpha-2A adrenoceptors, particularly (+)-enantiomer. researchgate.netnih.govnih.gov
Synergism with GlibenclamideType-II diabetic rats (in vivo)Synergistic increase in insulin secretion when combined with glibenclamide. researchgate.netresearch-nexus.net

Role of Alpha-2 Adrenoceptor Antagonism in Metabolic Effects

Efaroxan's effects on metabolism are significantly linked to its activity as an alpha-2 adrenoceptor antagonist. Studies in mice have indicated that the antihyperglycaemic potency of (±)-efaroxan is primarily attributable to alpha-2 antagonism nih.govresearchgate.netresearchgate.net. Alpha-2A adrenoceptor antagonism has been shown to increase insulin secretion and synergistically enhance the insulinotropic effect of glibenclamide in mice nih.gov. In isolated perifused islets, efaroxan has been found to potentiate glucose-induced insulin secretion, suggesting a mechanism involving the inhibition of ATP-regulated K+ channels nih.gov. This effect was observed in the absence of an adrenoceptor agonist and was associated with an alleviation of the suppression of insulin release induced by the potassium channel opener diazoxide nih.gov.

Contribution of Enantiomers to Antihyperglycaemic Activity

The enantiomers of efaroxan exhibit differential contributions to its antihyperglycaemic activity. In isolated perifused islets, both (+)-efaroxan and (-)-efaroxan were equally effective in counteracting the inhibition of insulin release caused by the ATP-dependent K+ channel opener diazoxide nih.govresearchgate.netresearchgate.net. However, (+)-efaroxan demonstrated superior efficacy in counteracting the inhibition of insulin release induced by the alpha-2 agonist UK14,304 nih.govresearchgate.netresearchgate.net. In vivo studies in mice corroborated these findings, showing that (+)-efaroxan improved oral glucose tolerance at significantly lower doses (100-fold) compared to (-)-efaroxan nih.govresearchgate.netresearchgate.net. The antihyperglycaemic activity of higher doses of (-)-efaroxan was associated with a different pattern, suggesting an alternative mechanism of action nih.govresearchgate.netresearchgate.net. The antihyperglycaemic potency of the racemic mixture in mice is almost entirely due to the alpha-2 antagonism mediated by the (+)-enantiomer, although high doses of the racemate can also lower blood glucose through other mechanisms nih.govresearchgate.netresearchgate.net.

Below is a table summarizing the comparative effects of Efaroxan enantiomers:

Effect(+)-Efaroxan(-)-EfaroxanRacemic (±)-Efaroxan
Counteraction of Diazoxide-induced InhibitionEqually potent as (-)-efaroxan (in vitro) nih.govEqually potent as (+)-efaroxan (in vitro) nih.govNot specified in this context
Counteraction of UK14,304-induced InhibitionSuperior efficacy (in vitro) nih.govLess effective than (+)-efaroxan (in vitro) nih.govNot specified in this context
Improvement of Oral Glucose Tolerance (in vivo)Effective at 100-fold lower doses nih.govRequired much higher doses nih.govPotency primarily due to (+)-enantiomer nih.gov
Antihyperglycaemic MechanismPrimarily alpha-2 antagonism nih.govAssociated with a different mechanism nih.govPrimarily alpha-2 antagonism nih.gov

Neuropharmacological and Behavioral Effects in Animal Models

Efaroxan has been investigated for its effects on the central nervous system and behavior in animal models, primarily due to its interaction with alpha-2 adrenoceptors and imidazoline receptors wikipedia.orgfarmaciajournal.com.

Central Noradrenergic System Modulation

The central noradrenergic system, originating primarily from the locus coeruleus, plays a crucial role in modulating various brain functions, including cognition and behavior mdpi.comajol.info. Alpha-2 adrenoceptors, particularly the presynaptic autoreceptors, are key regulators of noradrenaline release researchgate.netwikipedia.orgwikipedia.org.

Disinhibition of Noradrenaline Release via Presynaptic Autoreceptor Blockade

As an alpha-2 adrenoceptor antagonist, efaroxan can block presynaptic inhibitory autoreceptors on noradrenergic neurons researchgate.netwikipedia.orgwikipedia.org. This blockade disinhibits the noradrenergic system, leading to an increase in the synaptic concentration of noradrenaline by interrupting the autoinhibitory feedback mechanism researchgate.netwikipedia.orgwikipedia.org. Studies in pithed spontaneously hypertensive rats have shown that efaroxan increased noradrenaline overflow, suggesting an autoreceptor-like function nih.gov.

Effects on Central Monoamine Levels (via I2 receptors)

Efaroxan also acts as an antagonist at imidazoline receptors wikipedia.orgfarmaciajournal.com. I2 imidazoline receptors are widely distributed in the central nervous system and have been associated with the modulation of central monoamine levels farmaciajournal.comnih.govresearchgate.netualberta.catandfonline.com. While I2 receptors are distinct from alpha-2 adrenoceptors, many ligands, including efaroxan and idazoxan (B1206943), interact with both wikipedia.orgfarmaciajournal.com. I2 receptors are primarily located on the outer membrane of mitochondria and may function as allosteric binding sites for monoamine oxidases (MAO) A and B, enzymes that metabolize monoamines nih.govkup.at. Inhibition of MAO by I2 receptor ligands can lead to increased extracellular levels of monoamines in the brain nih.gov. While the precise mechanisms by which efaroxan, as an I2 antagonist, affects central monoamine levels require further investigation, its interaction with I2 receptors suggests a potential influence on monoaminergic neurotransmission.

Cognitive and Motor Function Alterations

Studies in rats have investigated the effects of efaroxan on cognitive and motor functions. Efaroxan has been shown to influence spontaneous behavior and locomotor activity in rats. Intraperitoneal administration of efaroxan resulted in a reduction of horizontal, vertical, and stereotypic movements in rats, indicating potential sedative effects farmaciajournal.com.

Regarding cognitive function, efaroxan has demonstrated effects on memory in rats. Experimental research using the Y-maze test suggested that efaroxan can influence spatial memory researchgate.netscispace.comresearchgate.net. While one study indicated that efaroxan did not considerably influence reference memory based on the latency of the first arm visited, it did reduce the total number of arms visited and showed a stronger effect in reducing exploratory activity compared to idazoxan scispace.comresearchgate.net. Another study suggested that efaroxan is associated with short-term memory and reference memory researchgate.net. Efaroxan has also been shown to enhance acetylcholine (B1216132) release in the rat cortex, a neurotransmitter crucial for cognitive processes nih.gov.

In the context of motor function, efaroxan's effects appear complex and can be influenced by the experimental model and co-administered substances researchgate.net. While it can reduce spontaneous motor activity farmaciajournal.com, its interaction with the noradrenergic system also suggests potential roles in motor control, particularly in models involving deficits in this system researchgate.net.

Modulation of Locomotor Activity

Studies in rats have examined the effects of efaroxan on spontaneous locomotor activity. Intraperitoneal administration of efaroxan at a dose of 1 mg/kg body weight resulted in a significant decrease in vertical locomotor activity compared to a control group treated with distilled water. farmaciajournal.com Efaroxan also led to a statistically significant decrease in stereotypic movements. farmaciajournal.com While both efaroxan and idazoxan, another imidazoline receptor antagonist, reduced horizontal, vertical, and stereotypic movements, the effects of idazoxan were reported as more intense than those of efaroxan in this experimental model. farmaciajournal.com These findings suggest that efaroxan can induce sedative effects in rats. farmaciajournal.com

In a forced locomotion experimental model using a treadmill, intraperitoneal administration of efaroxan at 1 mg/kbw significantly increased running distance compared to the control group. researchgate.netrevmedchir.ro This was accompanied by a reduction in the number and time of electric shocks needed to motivate the animals. researchgate.netrevmedchir.ro These results indicate that efaroxan may improve locomotor abilities and delay fatigue in rats during forced running. revmedchir.ro

Influence on Learning and Memory Processes

Efaroxan has been studied for its influence on cognitive functions, specifically learning and memory, in rats using behavioral models such as the radial-arm maze and the Y-maze test.

In the radial-arm maze, administration of efaroxan at 1 mg/kg was associated with a substantial diminution in the number of working memory errors and the time taken to consume all baits, which was statistically significant compared to the control group. bch.roresearchgate.net The use of efaroxan also resulted in a considerable decrease in the number of reference memory errors. bch.roresearchgate.net These findings suggest that efaroxan can facilitate short-term memory retention, enhance discriminative spatial learning, and improve long-term memory performance in rats. bch.roresearchgate.net

In the Y-maze test, efaroxan administration (1 mg/kg) was accompanied by a tendency for rats to enter a less recently visited arm and reduced the total number of arms visited, a change that was statistically significant compared to the control group. scispace.comresearchgate.netrevistadechimie.ro While efaroxan did not considerably influence reference memory in this specific Y-maze experiment when assessing the latency of the first arm visited, the results suggest that treatment with imidazoline agents like efaroxan can optimize the cognitive function of animals and improve their learning ability. scispace.comresearchgate.netrevistadechimie.ro Efaroxan showed a stronger effect in reducing the number of visited arms compared to idazoxan in this test, which is correlated to exploratory activity and repetitive behavior. scispace.com

Here is a summary of the effects of Efaroxan on memory and learning in rats:

Behavioral TestParameter MeasuredEfaroxan EffectStatistical Significance (vs. Control)Source
Radial-Arm MazeWorking Memory ErrorsSubstantial diminutionp<0.01 bch.roresearchgate.net
Radial-Arm MazeTime to Consume BaitsSubstantial diminutionp<0.01 bch.roresearchgate.net
Radial-Arm MazeReference Memory ErrorsConsiderable decreasep<0.01 bch.roresearchgate.net
Y-Maze TestTendency to enter less visited armAccompanied by tendencyp<0.05 scispace.comresearchgate.netrevistadechimie.ro
Y-Maze TestTotal Number of Arms VisitedReducedp<0.05 scispace.comresearchgate.netrevistadechimie.ro
Y-Maze TestReference Memory (Latency)Did not considerably influenceNot specified as significant scispace.comresearchgate.netrevistadechimie.ro
Y-Maze TestNumber of AlternationsIncreased (part of IDZ > EFR > Control trend)Not specified as significant for EFR alone scispace.com
Y-Maze TestSpontaneous Alternation PercentageIncreased (part of IDZ > EFR > Control trend)Not specified as significant for EFR alone scispace.com
Restoration of Motor Deficits in Models of Cortical Injury

Research has explored the role of alpha-2 adrenergic receptors in the restoration of motor deficits following cortical injury in rats and the influence of efaroxan in this context. In a study using a ferrous chloride-induced cortical injury model, clonidine, an alpha-2 adrenergic receptor agonist, was shown to reinstate motor deficits in rats recovering from the injury. sjzsyj.com.cnresearchgate.netresearchgate.net This effect was accompanied by diminished norepinephrine (B1679862) levels in the pons. researchgate.netresearchgate.net Crucially, the effects of clonidine in reinstating these motor deficits were blocked by efaroxan, a selective antagonist of alpha-2 adrenergic receptors. sjzsyj.com.cnresearchgate.netresearchgate.net These findings suggest that efaroxan can prevent the re-emergence of motor deficits induced by alpha-2 adrenergic receptor activation after cortical injury. sjzsyj.com.cnresearchgate.netresearchgate.net

Affective and Stress-Related Behaviors

Efaroxan's involvement in affective and stress-related behaviors has been investigated, particularly in the context of its interaction with agmatine (B1664431) and bupropion (B1668061), and its potential role in anti-compulsive behaviors.

Antagonism of Antidepressant-Like Effects of Agmatine and Bupropion

Experimental studies have indicated that efaroxan can block the antidepressant-like effects of agmatine and bupropion in animal models. In the mouse forced swim test, the antidepressant-like effect of agmatine was blocked by pretreatment with efaroxan. tandfonline.comtandfonline.com Similarly, efaroxan has been shown to block the antidepressant-like effect of bupropion and the synergistic activity observed when bupropion is associated with agmatine. farmaciajournal.combch.ronih.gov These results suggest the involvement of imidazoline receptors in the antidepressant-like effects of both agmatine and bupropion and that efaroxan, as an antagonist, can counteract these effects. bch.ronih.gov

Involvement in Anti-Compulsive Behaviors

Studies using the marble-burying test in mice have explored the involvement of imidazoline binding sites in anti-compulsive-like behavior and the role of efaroxan. Agmatine has shown significant inhibition of marble burying behavior. nih.govscience.gov This anti-compulsive-like effect of agmatine was completely blocked by efaroxan, which acts as an I1 antagonist. nih.govscience.gov This indicates that imidazoline binding sites are involved in the anti-compulsive-like effect of agmatine and suggests a potential role for efaroxan in modulating these behaviors through its action at these sites. nih.govscience.gov

Neuroprotective Actions

While the direct neuroprotective actions of efaroxan are less extensively documented than its behavioral effects, some studies suggest its involvement in neuroprotective processes, often in the context of modulating the effects of other compounds like agmatine or dexmedetomidine (B676).

In a mouse spinal cord injury model, agmatine treatment improved functional recovery. scispace.comaston.ac.uk This effect of agmatine was blocked by pretreatment with efaroxan, suggesting that imidazoline receptors, which efaroxan antagonizes, may modulate the locomotor recovery observed with agmatine treatment following spinal cord injury. scispace.comaston.ac.uk

Another study investigating the neuroprotective effects of dexmedetomidine against thapsigargin-induced ER-stress in SH-SY5Y cells found that some of the neuroprotective effects of dexmedetomidine might be mediated by alpha-2 adrenoceptors and imidazoline I1 and I2 receptors. aimspress.com In the presence of efaroxan, inhibition of eIF2α phosphorylation and CHOP expression, markers related to ER stress and apoptosis, significantly increased following treatment with dexmedetomidine in thapsigargin-treated cells. aimspress.com This suggests a complex interaction where efaroxan's presence influences the neuroprotective signaling pathways activated by dexmedetomidine. aimspress.com

Furthermore, efaroxan has been shown to effectively inhibit the antinociceptive effects of clonidine in thermal and mechanical nociceptive tests in rats. escholarship.org An ultra-low dose of the active (+) isomer of efaroxan effectively blocked the development of antinociceptive tolerance induced by repeated acute administration of spinal morphine and suppressed thermal hyperalgesia. escholarship.org While primarily related to pain modulation, these findings touch upon the compound's influence on neuronal responses and sensitivity.

Protection Against Excitotoxicity-Induced Lesions (e.g., quinolinic acid)

Excitotoxicity, often mediated by excessive activation of glutamate (B1630785) receptors like the NMDA receptor, is implicated in various neurodegenerative diseases. nih.govmdpi.comnih.gov Quinolinic acid (QUIN) is an endogenous excitotoxin produced via the kynurenine (B1673888) pathway of tryptophan metabolism, which can activate NMDA receptors and lead to neurotoxicity. mdpi.comnih.govhmdb.cactdbase.orgfrontiersin.org

Studies have investigated the neuroprotective potential of α2-adrenoceptor antagonists, including Efaroxan, in models of excitotoxicity. In rats with quinolinic acid-induced lesions of the striatum, treatment with (+)-Efaroxan resulted in a reduction in the ipsiversive circling response to apomorphine (B128758) and a decrease in the choline (B1196258) acetyltransferase deficit in the lesioned striatum. nih.govresearchgate.net These findings suggest a protective effect of Efaroxan against QUIN-induced neuronal damage. nih.govresearchgate.net The mechanisms underlying this neuroprotection are not fully understood but may involve modulation of noradrenergic receptors, which can influence glial cell function, growth factor synthesis, and the activity of glutamatergic afferents. nih.govresearchgate.net

Modulation of Glial Cell Function and Growth Factor Synthesis

Glial cells, including astrocytes and microglia, play crucial roles in the central nervous system, supporting neuronal function and responding to injury and inflammation. frontiersin.org Growth factors are essential for neuronal survival, growth, and differentiation. wikipedia.org

While the precise mechanisms are still being investigated, the neuroprotective effects of α2-adrenoceptor antagonists like Efaroxan against excitotoxicity may involve the modulation of glial cell function and the synthesis and release of growth factors. nih.govresearchgate.net For instance, nerve growth factor (NGF) synthesis and secretion in astroglial cells can be stimulated by certain compounds, which contributes to neuronal support. nih.gov Glial cell-derived neurotrophic factor (GDNF) is another example of a neurotrophic factor that supports neuronal survival. wikipedia.orgkjim.org Further research is needed to fully elucidate the specific effects of Efaroxan on different glial cell types and the synthesis of various growth factors.

Pro-convulsant Activity

The balance between excitatory and inhibitory neurotransmission is critical for maintaining normal brain activity. Disruption of this balance can lead to seizures.

The seizure threshold refers to the minimum stimulus intensity required to induce a seizure. sgul.ac.uk Certain pharmacological agents can lower this threshold, thereby increasing susceptibility to seizures. sgul.ac.ukva.gov

Studies have indicated that selective alpha 2-adrenoceptor antagonists can exhibit pro-convulsant actions, dose-dependently reducing the threshold for chemically-induced tonic seizures in rodents. researchgate.netnih.gov Efaroxan, as an α2-adrenoceptor antagonist, has been shown to significantly lower the seizure threshold in preclinical models. researchgate.net This suggests that blockade of α2-adrenoceptors may facilitate seizure propagation, potentially through a noradrenergic mechanism. nih.gov

Cardiovascular System Regulation in Preclinical Models

Efaroxan's effects extend beyond the central nervous system to influence the cardiovascular system in preclinical settings.

Effects on Heart Rate and Cardiac Function

The autonomic nervous system, particularly the sympathetic and parasympathetic branches, plays a significant role in regulating heart rate and cardiac contractility. msdmanuals.comunina.itfrontiersin.org α2-adrenoceptors are involved in modulating sympathetic outflow.

Preclinical studies assessing the cardiovascular effects of compounds, including certain kinase inhibitors, have measured parameters such as heart rate, left ventricular contractility, and cardiac output. nih.gov While specific detailed data for Efaroxan's direct effects on heart rate and cardiac function in preclinical models were not extensively available in the search results, its action as an α2-adrenoceptor antagonist suggests a potential to influence sympathetic tone, which in turn affects these cardiovascular parameters. Blockade of inhibitory presynaptic α2-adrenergic autoreceptors can increase noradrenaline release, potentially leading to increased heart rate and contractility. nih.gov

Modulation of Atrial Natriuretic Peptide (ANP) Release

Atrial natriuretic peptide (ANP) is a hormone synthesized and released by atrial cardiocytes that plays a key role in regulating fluid and electrolyte homeostasis and cardiovascular function. nih.goviupui.eduthermofisher.com ANP release is influenced by various factors, including atrial stretch and neuroendocrine signals. nih.govnih.gov

Attenuation of Hypotensive Responses (e.g., clonidine-induced)

Preclinical studies have investigated the ability of efaroxan to attenuate hypotensive responses, particularly those induced by α2-adrenoceptor agonists like clonidine. Research indicates that efaroxan, acting as an antagonist at both α2-adrenoceptors and I1-imidazoline receptors, can counteract the blood pressure-lowering effects of such agonists. taylorandfrancis.comnih.govontosight.ai

Studies in conscious spontaneously hypertensive rats have shown that intracisternal administration of clonidine leads to significant and sustained decreases in blood pressure and heart rate. nih.gov Treatment with efaroxan similarly attenuated these hypotensive and bradycardic responses induced by clonidine. nih.gov Specifically, intracisternal efaroxan at a dose of 0.45 µg/kg produced a similar attenuation of clonidine's effects as 2-methoxyidazoxan (B1680348), a selective α2-adrenoceptor antagonist, at 0.16 µg/kg intracisternally. nih.gov

Further research in anesthetized rats involving microinjection into the rostral ventrolateral medulla (RVLM) demonstrated that efaroxan reversed the hypotensive effect of clonidine. nih.gov A dose of 20 nmol of efaroxan microinjected into the RVLM significantly reversed the fall in mean arterial pressure (MAP) induced by 10 nmol of clonidine within 15 minutes post-injection. nih.gov This finding is consistent with previous reports on efaroxan's action against clonidine-induced hypotension. nih.gov

While efaroxan has affinity for both α2-adrenoceptors and I1-imidazoline receptors, studies have attempted to discern the relative contribution of each receptor type to the attenuation of hypotensive responses. In conscious rabbits, efaroxan and 2-methoxyidazoxan equally reversed the hypotension induced by fourth ventricular administration of clonidine, suggesting a primary involvement of α2-adrenoceptors in clonidine's hypotensive mechanism in this context. nih.govresearchgate.net Conversely, efaroxan preferentially reversed the hypotensive responses induced by moxonidine, another imidazoline compound, suggesting a greater role for I1-imidazoline receptors in moxonidine's effects. nih.govresearchgate.net

However, other studies suggest that both α2-adrenergic and I1-imidazoline receptors in the central nervous system contribute to the centrally mediated hypotensive and bradycardic effects of clonidine in spontaneously hypertensive rats. nih.gov The ability of ethanol (B145695) to counteract clonidine-induced hypotension was significantly attenuated in rats pretreated with efaroxan, but not by pretreatment with the selective α2-adrenoceptor antagonist 2-methoxyidazoxan. nih.gov This suggests that a fully expressed counteraction of clonidine's hypotensive action by ethanol may depend on functional I1 receptors within the central nervous system. nih.gov

The following table summarizes some findings regarding the attenuation of hypotensive responses by efaroxan:

Study ModelAgonist Used (Route)Antagonist (Route)Key Finding
Conscious Spontaneously Hypertensive RatsClonidine (Intracisternal)Efaroxan (Intracisternal)Attenuated hypotensive and bradycardic responses. nih.gov
Anesthetized Rats (RVLM microinjection)Clonidine (RVLM microinjection)Efaroxan (RVLM microinjection)Reversed clonidine-induced hypotension. nih.gov
Conscious Rabbits (4th ventricle)Clonidine (4th ventricle)Efaroxan (Systemic)Equally reversed hypotension compared to selective α2 antagonist, suggesting mainly α2 mechanism for clonidine. nih.govresearchgate.net
Conscious Spontaneously Hypertensive RatsClonidine (Intracisternal) + EthanolEfaroxan (Intracisternal)Attenuated ethanol's counteraction of clonidine hypotension, suggesting I1 involvement in the interaction. nih.gov

These findings collectively demonstrate that efaroxan can attenuate hypotensive responses induced by agonists like clonidine in various preclinical models, highlighting its antagonist activity at relevant receptors involved in blood pressure regulation.

Structure Activity Relationships Sar and Analogue Development

Structural Determinants for Alpha-2 Adrenoceptor Antagonism

The ability of Efaroxan to act as an alpha-2 adrenoceptor antagonist is linked to specific elements within its molecular structure. Studies comparing Efaroxan with related compounds have shed light on these determinants. For instance, Efaroxan, which contains a dihydrobenzofuranyl ring system, binds with high affinity to alpha-2 receptors, similar to compounds like RX 811033, which has a benzodioxan ring system. nih.gov This suggests that while the exact bicyclic system can vary, certain spatial and electronic features conferred by these lipophilic moieties are important for alpha-2 adrenoceptor binding.

Role of the 1,4-Benzodioxan Ring System

While Efaroxan itself contains a 2,3-dihydrobenzofuran (B1216630) ring, the related 1,4-benzodioxan ring system, present in analogues like idazoxan (B1206943) and RX 811033, has been extensively studied for its contribution to alpha-2 adrenoceptor activity. nih.govacs.org Research indicates that the presence and substitution pattern of the benzodioxan ring significantly influence the affinity and selectivity towards alpha-2 adrenoceptors. nih.gov Specifically, a "bulky" substituent at the 2-position of the benzodioxan ring appears to contribute to alpha-2 adrenergic receptor selectivity. nih.gov Although Efaroxan has a dihydrobenzofuran system, the principles derived from benzodioxan SAR studies are often relevant due to the structural similarities and shared binding sites.

Structural Features Influencing Imidazoline (B1206853) Receptor Affinity

Efaroxan also interacts with imidazoline receptors, exhibiting activity as an antagonist at I1 receptors and potentially as an agonist at I3 receptors. medchemexpress.comcore.ac.ukresearchgate.nettocris.com The structural features that dictate affinity for imidazoline receptors are distinct from those for alpha-2 adrenoceptors. Studies on imidazoline compounds, including Efaroxan and its analogues, have aimed to differentiate the structural requirements for binding to I1, I2, and I3 receptor subtypes. core.ac.uk For example, replacing the imidazoline ring of Efaroxan with other functional groups can lead to a loss of activity or very weak I3-agonist activity. researchgate.net This highlights the importance of the imidazoline moiety for interaction with these receptors.

Enantiomeric Differences in Pharmacological Activity

Efaroxan is a chiral compound, existing as two enantiomers: (+)-Efaroxan and (-)-Efaroxan. These enantiomers exhibit differential pharmacological activities at alpha-2 adrenoceptors and imidazoline receptors. researchgate.netnih.gov

Studies have shown that the alpha-2 adrenoceptor antagonistic activity primarily resides in the (+)-enantiomer. nih.gov The (+)-enantiomer has been found to be significantly more potent in counteracting the effects of alpha-2 agonists compared to the (-)-enantiomer. researchgate.net

Conversely, the (-)-enantiomer of Efaroxan appears to be more involved in mediating effects through imidazoline receptors, particularly in stimulating insulin (B600854) secretion. researchgate.netnih.gov The (-)-enantiomer preferentially mediates direct stimulation of insulin secretion and antagonism of the inhibitory effects of diazoxide (B193173), an ATP-sensitive potassium channel agonist. researchgate.net

This stereoselectivity is crucial, indicating that the binding sites on alpha-2 adrenoceptors and imidazoline receptors have different spatial requirements, leading to distinct interactions with the Efaroxan enantiomers. researchgate.netnih.gov

Here is a table summarizing the differential activity of Efaroxan enantiomers:

EnantiomerPrimary ActivityReceptor Preference (Observed)
(+)-EfaroxanAlpha-2 Adrenoceptor AntagonismAlpha-2 Adrenoceptors
(-)-EfaroxanStimulation of Insulin Secretion, Diazoxide AntagonismImidazoline Receptors (likely I3)

Computational Chemistry Approaches in SAR Studies

Computational chemistry techniques have become valuable tools in understanding and predicting the SAR of compounds like Efaroxan. These methods complement experimental studies by providing insights into molecular interactions and the spatial requirements of receptor binding sites. chimia.ch

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR modeling aims to establish a quantitative relationship between the three-dimensional structure of a set of molecules and their biological activity. chimia.ch By analyzing the steric and electrostatic fields around molecules, 3D-QSAR models can predict the activity of new compounds and suggest structural modifications to enhance potency or selectivity. chimia.ch Studies involving Efaroxan and other imidazoline receptor ligands have utilized 3D-QSAR to define the structural requirements for binding to these receptors and to predict the activity of novel analogues. researchgate.netnih.goveurekaselect.com

Pharmacophore Model Generation for Receptor Activities

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. chimia.ch For Efaroxan and related ligands, pharmacophore models have been generated to describe the key features required for binding to alpha-2 adrenoceptors and different imidazoline receptor subtypes. researchgate.netnih.goveurekaselect.com These models can be used to virtually screen databases for potential new ligands or to guide the design of analogues with improved affinity and selectivity profiles. chimia.ch For example, 3D-QSAR studies have defined 3D-pharmacophore models for I1-IR agonistic and antagonistic activity, which can be used to predict the activity of novel compounds. researchgate.netnih.goveurekaselect.com

Synthesis and Characterization for Research Purposes

Academic Synthesis Methodologies

Academic synthesis of Efaroxan typically involves multi-step reaction sequences to construct its unique chemical structure, which features both a benzofuran (B130515) moiety and an imidazoline (B1206853) ring. ontosight.ai

Condensation Reactions Involving Imidazole (B134444) and Benzofuran Moieties

One approach to the synthesis of Efaroxan involves the condensation of an imidazole ring with a benzofuran moiety. ontosight.ai A patent describes a synthesis process involving the reaction of 2-ethyl-2,3-dihydro-2-benzofuran with 4,5-dihydro-1H-imidazole. ontosight.ai

Another synthetic route described involves the cyclisation of a tertiary alcohol, which is prepared by the ring opening of a gem-disubstituted epoxide with ortho-metallated fluorobenzene. nih.gov Following saponification and treatment with sodium hydride, a 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid intermediate can be obtained. wikipedia.org This carboxylic acid can then be treated with thionyl chloride to form the acid chloride, and subsequent reaction with ethylenediamine (B42938) in the presence of trimethylaluminium can complete the synthesis of Efaroxan. wikipedia.org

Research has also explored the synthesis of dihydroimidazole (B8729859) derivatives, including those structurally related to Efaroxan, often under solvent-free conditions or using specific catalysts. omicsonline.orgresearchgate.net For instance, a method for synthesizing tri- and tetra-substituted imidazoles using tetrabutylammonium (B224687) peroxydisulfate (B1198043) (TBAPDS) as a catalyst involves a multi-component condensation. researchgate.net

Analytical Techniques for Compound Verification in Research

Verification of the synthesized Efaroxan compound in research settings is performed using various analytical techniques to confirm its identity, purity, and structural integrity.

Spectroscopic techniques are commonly employed for the characterization of synthesized compounds, including Efaroxan and its derivatives. researchgate.netresearchgate.net These techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR and 13C NMR, is a fundamental technique used to confirm the structure of synthesized substances by providing information about the arrangement of atoms within the molecule. researchgate.netresearchgate.netnih.govnih.gov Quantitative NMR (qNMR) can also be used to determine the purity of a sample. diva-portal.org

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern, which helps in confirming the structure. researchgate.netrna-seqblog.comgenedata.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the Efaroxan molecule. researchgate.net

X-ray Diffractometry (XRD): X-ray diffractometry is employed to study the solid-state properties of Efaroxan, such as its crystalline structure. researchgate.net

Thermoanalytical Methods: Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of Efaroxan, such as melting point and thermal stability. researchgate.netresearchgate.net

Elemental analysis is another technique that can be used to determine the elemental composition of the synthesized Efaroxan, helping to confirm its purity and formula. researchgate.netmdpi.com

Advanced Research Methodologies in Efaroxan Studies

In Vitro Experimental Models

In vitro models provide controlled environments to investigate the direct effects of Efaroxan on specific tissues, cells, and receptors, allowing for detailed analysis of its molecular interactions.

Isolated Tissue Preparations

Isolated tissue preparations, such as pancreatic islets and bovine rostral ventrolateral medulla membranes, are valuable tools for studying Efaroxan's effects on specific physiological functions and receptor binding.

Studies using isolated rat pancreatic islets have shown that Efaroxan can stimulate insulin (B600854) secretion. This effect was observed in islets incubated with glucose concentrations between 4 and 12 mM. Interestingly, this stimulation did not appear to be mediated solely through classical alpha-2 receptors or a specific beta-cell "imidazoline receptor," as a structural analogue, idazoxan (B1206943), did not reproduce the effect. The stimulation of insulin secretion by Efaroxan correlated with its ability to reverse the inhibition of secretion caused by the potassium channel agonist diazoxide (B193173), suggesting a potential interaction with potassium channels in pancreatic beta-cells. nih.gov Further research on isolated rat pancreatic islets indicated that while the imidazoline (B1206853) compound RX871024 showed dose-dependent insulin secretion increases in cultured islets, Efaroxan was ineffective at high glucose concentrations (20 mM) but did stimulate insulin secretion at 6 mM glucose. nih.gov Another study using isolated rat islets found that Efaroxan, along with other imidazoline compounds like phentolamine (B1677648), could inhibit arginine-induced glucagon (B607659) secretion, suggesting the presence of functional imidazoline receptors in pancreatic A-cells that regulate their secretory activity. worktribe.com Comparative studies using rabbit isolated perifused islets also showed that Efaroxan, idazoxan, and BU 224 potentiated insulin release in the presence of 8 mM glucose, mediated by ATP-sensitive K+ (KATP) channel blockade. scirp.org The two enantiomers of Efaroxan showed equal potency in counteracting the inhibition of insulin release by the KATP channel opener diazoxide in isolated perifused islets. However, (+)-efaroxan was significantly more effective in counteracting inhibition by the alpha-2 agonist UK14,304. researchgate.netresearchgate.net

In bovine rostral ventrolateral medulla (RVLM) membranes, radioligand binding assays have characterized the presence of both I1-imidazoline and alpha-2 adrenergic receptors. Efaroxan hydrochloride has been shown to bind to these receptors with reported Ki values of 0.15 nM for I1-imidazoline and 5.6 nM for alpha-2 adrenergic receptors. medchemexpress.commedchemexpress.com These studies in RVLM membranes are crucial for understanding the central effects of Efaroxan, particularly its potential role in cardiovascular control, as the RVLM is a key region for maintaining vasomotor tone. nih.govnih.gov Radioligand binding experiments in bovine RVLM membranes have demonstrated non-adrenergic binding sites specific for imidazolines, with unlabeled clonidine (B47849) inhibiting the full complement of sites while norepinephrine (B1679862) inhibited only a portion, indicating the presence of non-adrenergic imidazoline binding sites in this region. nih.gov

Cell Line Systems

Cell line systems offer simplified models for investigating specific cellular pathways and receptor interactions without the complexity of whole tissues.

Studies utilizing RIN-5AH cells, an insulinoma cell line, have demonstrated that imidazolines, including Efaroxan, can stimulate insulin release from these cells independently of imidazoline I1 and I2 receptors. tocris.comcaymanchem.comfocusbiomolecules.comjst.go.jpjneurosci.org This suggests the involvement of a distinct site, possibly the putative I3 receptor, in mediating Efaroxan's insulinotropic effects in this cell line. tocris.comfocusbiomolecules.com

Chinese hamster ovary (CHO) cells have also been employed in Efaroxan research, particularly in studies investigating the role of imidazoline receptor antisera-selected protein (IRAS), a candidate for the I1-imidazoline receptor. In CHO cells stably expressing the mu opioid receptor (CHO-mu) and those co-expressing the mu opioid receptor and IRAS (CHO-mu/IRAS), Efaroxan, as an I1R-preferential antagonist, completely blocked the effect of agmatine (B1664431) (an endogenous ligand for I1R) on the naloxone-precipitated cAMP overshoot in CHO-mu/IRAS cells, but not in CHO-mu cells at lower concentrations of agmatine. nih.gov Efaroxan also reversed the effect of agmatine on intracellular calcium elevation in morphine-dependent CHO-mu/IRAS cells. nih.govdntb.gov.ua Furthermore, studies in CHO cells stably expressing alpha2AR and IRAS showed that Efaroxan inhibited agmatine's enhancement of dexmedetomidine-induced ERK phosphorylation at low concentrations, suggesting IRAS plays a role in this process. springermedizin.de Efaroxan has also been used in studies with PC12 cells, a rat pheochromocytoma cell line, where it attenuated the increase in phosphorylated p42 and p44 MAPK immunoreactivity induced by TVP1022, a compound with cyto/cardio-protective effects, suggesting the involvement of I1 imidazoline receptors in mediating these effects. nih.govplos.org

Radioligand Binding Assays

Radioligand binding assays are fundamental techniques used to characterize the binding affinity and selectivity of Efaroxan to various receptors, particularly alpha-2 adrenoceptors and imidazoline receptors.

These assays involve the use of radiolabeled ligands that bind to specific receptors. By competing the binding of the radiolabeled ligand with increasing concentrations of Efaroxan, researchers can determine its affinity (Ki or IC50 values) for the receptor. Studies have consistently shown Efaroxan to be a potent and selective alpha-2 adrenoceptor antagonist and an imidazoline I1 receptor ligand. medchemexpress.commedchemexpress.comtocris.comfocusbiomolecules.com Reported pKi values for this compound include 7.87 for alpha 2A, 7.42 for alpha 2B, 5.74 for alpha 2C, 7.28 for I1, and < 5 for I2 receptors, highlighting its selectivity. tocris.com

Radioligand binding studies using [3H]idazoxan or [3H]RX821002 have been employed to characterize Efaroxan's binding to alpha-2 adrenoceptors and non-adrenoceptor imidazoline binding sites in various tissues, including human frontal cortex membranes and rat kidney membranes. escholarship.orgnih.govnih.gov These studies have helped to differentiate Efaroxan's affinity for different alpha-2 adrenoceptor subtypes and distinguish its binding profile from other imidazoline compounds. For instance, in human frontal cortex membranes, Efaroxan showed high affinity for alpha-2 receptors and high alpha-2 receptor/idazoxan site selectivity. nih.gov In rat kidney membranes, radioligand binding with [3H]RX821002 revealed Efaroxan's potency at a non-adrenoceptor imidazoline binding site distinct from I1 or I2. nih.gov The development and use of radiolabeled Efaroxan, such as [3H] (+/-)-efaroxan, have been crucial for exploring its mechanism of action via receptor binding assays. researchgate.netnih.govresearchgate.net

Data from radioligand binding assays can be presented in tables to compare Efaroxan's affinity across different receptor subtypes and species.

Receptor TypeTissue SourceRadioligandKi (nM) / pKi ValueCitation
I1-imidazolineBovine Rostral Ventrolateral MedullaNot specified0.15 nM medchemexpress.commedchemexpress.com
alpha-2 adrenergicBovine Rostral Ventrolateral MedullaNot specified5.6 nM medchemexpress.commedchemexpress.com
alpha 2ANot specifiedNot specified7.87 (pKi) tocris.com
alpha 2BNot specifiedNot specified7.42 (pKi) tocris.com
alpha 2CNot specifiedNot specified5.74 (pKi) tocris.com
I1Not specifiedNot specified7.28 (pKi) tocris.com
I2Not specifiedNot specified< 5 (pKi) tocris.com
alpha-2 adrenoceptorHuman Frontal Cortex[3H]RX 821002High affinity nih.gov
Idazoxan sitesHuman Frontal Cortex[3H]RX 821002Low affinity nih.gov
Non-adrenoceptor imidazoline siteRat Kidney[3H]RX821002Potent nih.gov
alpha-2 adrenoceptorHuman Frontal Cortex[3H]idazoxan2771.9 nM ((+) enantiomer IC50) escholarship.org
alpha-2 adrenoceptorHuman Frontal Cortex[3H]idazoxan11000-7580 nM ((-) enantiomer IC50) escholarship.org

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects of Efaroxan, its pharmacokinetic properties, and its potential therapeutic efficacy in complex biological systems that mimic human disease states. Rodent models are commonly used due to their genetic tractability, relatively low cost, and physiological similarities to humans in many aspects.

Rodent Models of Metabolic Dysfunction (e.g., diabetic rats, mice)

Efaroxan has been investigated in rodent models of metabolic dysfunction, particularly those related to diabetes, due to its observed effects on insulin secretion.

Studies in conscious fed and fasted rats have shown that this compound increases plasma insulin levels without significantly affecting plasma glucose levels. medchemexpress.com In mice, Efaroxan has been reported to lower basal blood glucose levels. caymanchem.com Research comparing the enantiomers of Efaroxan in mice investigated their effects on hyperglycemia. (+)-Efaroxan was found to improve oral glucose tolerance at significantly lower doses than (-)-efaroxan and was more effective in counteracting UK14,304-induced hyperglycemia than diazoxide-induced hyperglycemia. researchgate.netresearchgate.net These findings suggest that the antihyperglycemic action of Efaroxan in vivo may involve mechanisms beyond just KATP channel blockade and highlight the potential contribution of alpha-2A adrenoceptor antagonism. researchgate.net

Models of Neurological Disorders (e.g., excitotoxicity, depression, anxiety, motor deficits)

Efaroxan's interactions with alpha-2 adrenoceptors and imidazoline receptors also make it relevant for research in neurological disorders.

In models of excitotoxicity, which is implicated in various neurodegenerative diseases, alpha-2 adrenoceptor antagonists like Efaroxan have shown potential neuroprotective effects. nih.govbiorxiv.orgfrontiersin.orgbiorxiv.org Studies in rats undergoing unilateral lesioning of the striatum with the excitotoxin quinolinic acid evaluated the effects of a 7-day treatment with (+)-efaroxan and (+/-)-idazoxan. The alpha-2 antagonist treatments reduced the ipsiversive circling response to apomorphine (B128758) and the deficit of choline (B1196258) acetyltransferase in the lesioned animals, suggesting a neuroprotective effect. nih.gov

Efaroxan has also been investigated in rodent models of depression and anxiety. scite.aiscispace.comnih.gov In studies using the tail-suspension test (TST) and forced swimming test (FST) in mice, Efaroxan, as a preferential antagonist for I1 imidazoline receptors, was able to block the antidepressant-like effect of agmatine, suggesting that the antidepressant-like effects of agmatine may be mediated by imidazoline receptors, particularly I1R. researchgate.net While Efaroxan and idazoxan have shown potential in behavioral animal models related to stress-related disorders like depression and anxiety, their clinical use is not yet established. scispace.comresearchgate.net

Research in rats has explored the effects of Efaroxan on motor deficits, particularly in models of cortical injury. Studies analyzing the role of alpha-2 adrenergic receptors in the restoration of motor deficits in rats recovering from ferrous chloride-induced cortical injury found that clonidine, an alpha-2 receptor agonist, reinstated motor deficits, an effect that was prevented by Efaroxan. researchgate.net This suggests that alpha-2 receptor activation might impede functional recovery after brain injury, and Efaroxan's antagonistic activity could potentially be beneficial. researchgate.netbiospective.comscielo.br

Electrophysiological Techniques

Electrophysiological techniques are essential for studying the electrical properties of cells and tissues, providing insights into the function of ion channels and receptors. Patch-clamp electrophysiology allows for the recording of ionic currents across cell membranes, while ex vivo preparations enable the study of physiological responses in isolated tissues.

Patch-Clamp Electrophysiology (e.g., pancreatic beta-cells, sinoatrial node cells)

Patch-clamp electrophysiology is a powerful technique used to record the electrical activity of single cells or patches of cell membrane. It is valuable for investigating the effects of compounds like Efaroxan on ion channels, such as ATP-sensitive potassium (KATP) channels, which are crucial in various excitable cells, including pancreatic beta-cells and sinoatrial node cells mdpi.comresearchgate.netnih.gov.

Research using patch-clamp techniques in BRIN-BD11 beta-cell line, an electrofusion-derived, glucose-responsive, insulin-secreting cell line, has explored the properties of KATP channels and the effects of imidazoline compounds, including Efaroxan nih.gov. In these cells, KATP channels were inhibited by glucose, tolbutamide, and the imidazoline compounds Efaroxan and phentolamine. These agents also initiated insulin secretion and potentiated the actions of glucose nih.gov. Pre-exposure of BRIN-BD11 cells to Efaroxan or phentolamine selectively inhibited imidazoline-induced insulin secretion but not the secretory responses to glucose, tolbutamide, or a depolarizing concentration of KCl nih.gov. Desensitization of the imidazoline receptor following exposure to high concentrations of Efaroxan was found to increase SUR1 protein expression and consequently upregulate KATP channel density nih.gov.

In sinoatrial (SA) node cells, patch-clamp techniques have been used to record action potentials and related ionic currents nii.ac.jp. One study investigating the effects of dexmedetomidine (B676) on SA node cells through imidazoline receptors noted that although Efaroxan slightly decreased the amplitude of the hyperpolarization-activated cation current (If), dexmedetomidine did not cause any further reduction in the presence of Efaroxan nii.ac.jp. The voltage-dependence and time course of channel activation were also not changed by dexmedetomidine treatment in the presence of Efaroxan nii.ac.jp.

Ex Vivo Preparations (e.g., rat-tail arteries for neurotransmitter release)

Ex vivo preparations involve the study of tissues or organs that have been removed from an animal. This allows for the investigation of physiological responses in a controlled environment. Studies using ex vivo preparations, such as rat-tail arteries, can be used to examine the effects of compounds on neurotransmitter release and vascular function science.gov.

One study utilized the microdialysis technique in conscious rats to examine the effect of the selective alpha 2-adrenoceptor antagonist (+)-efaroxan on cortical acetylcholine (B1216132) outflow nih.gov. While this is an in vivo microdialysis study rather than an ex vivo rat-tail artery preparation, it demonstrates the study of neurotransmitter release modulated by Efaroxan. (+)-Efaroxan produced a dose-dependent increase in acetylcholine outflow in the rat cortex, which was stereospecific nih.gov. This effect persisted for up to 3 hours nih.gov. These results suggest that rat cortical acetylcholine release can be augmented by (+)-efaroxan and that alpha 2-adrenoceptors may be involved nih.gov.

Another study on the antihypertensive action of allantoin (B1664786) in rats used Efaroxan to investigate the involvement of I-1 receptors nih.govresearchgate.net. In anesthetized rats, allantoin inhibited cardiac contractility and heart rate and increased peripheral blood flow, actions that were diminished by Efaroxan at a dose sufficient to block I-1R nih.govresearchgate.net. This suggests that allantoin's effects were mediated through activation of I1-IR, which could be blocked by Efaroxan nih.govresearchgate.net.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide computational approaches to study the three-dimensional structure, interactions, and dynamics of molecules. These methods can complement experimental studies by offering insights into the binding mechanisms of ligands to receptors and ion channels.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulation is a computational method that analyzes the physical movements of atoms and molecules over time. MD simulations are often used after molecular docking to assess the stability of the predicted complexes and to gain further insights into the dynamic interactions between the ligand and the receptor.

Molecular dynamics simulations have been conducted to study the interaction of imidazoline derivatives, including Efaroxan, with Kir6.2 embedded in a lipid bilayer membrane researchgate.netpsu.edu. These simulations provide information about the stability of the ligand-receptor complex over time and the nature of the interactions involved researchgate.netpsu.edu. Results from MD calculations showed that a dioleoyl phosphatidyl choline bilayer membrane stabilized the structure of the complexes researchgate.netpsu.edu. Efaroxan showed a minor change in its conformation compared to the initial docking result during the simulation, suggesting a relatively stable interaction with Kir6.2 at its binding site researchgate.netpsu.edu. These MD studies, in conjunction with docking, provide theoretical support for the pharmacological study of imidazoline drugs interacting with Kir6.2 researchgate.netpsu.edu.

The provided search results also mention the general application of molecular dynamics simulations in studying ligand-receptor interactions for other systems, such as human insulin and β-cyclodextrin, and adenosine (B11128) receptor type 2A researchgate.netnih.gov, highlighting the utility of this technique in understanding molecular interactions over time.

Reverse Docking Protocols for Off-Target Identification

Reverse docking, also known as inverse docking, is an in silico technique used to identify potential protein targets for a given small molecule ligand like Efaroxan. Unlike traditional docking where a ligand is docked into a known protein target, reverse docking involves docking a ligand against a database of protein structures to predict potential binding partners. This approach is valuable for understanding the polypharmacology of a compound and identifying potential off-targets that could be responsible for side effects or unintended biological activities. researchgate.net

Studies have utilized reverse docking protocols to investigate the possible off-target effects of imidazoline ligands, including Efaroxan. One study performed a reverse docking protocol on 107 class A GPCRs using 63 imidazoline ligands and their decoys to explore potential off-target effects. taylorandfrancis.comhelsinki.fi The in silico results were subsequently verified by evaluating antagonistic activity on α2-adrenoceptors. taylorandfrancis.comhelsinki.fi This research identified potential off-target GPCRs for Efaroxan and idazoxan, proposing mechanisms to understand potential side effects associated with these compounds. taylorandfrancis.comhelsinki.fi Reverse docking is a common method in literature for detecting adverse drug reactions and drug toxicities. taylorandfrancis.come-century.us

Neurochemical Analysis and Biochemical Assays

Neurochemical analysis and biochemical assays are fundamental techniques used to investigate the effects of Efaroxan on neurotransmitter systems, enzyme activities, and protein expression. These methods provide insights into the molecular events modulated by the compound.

Measurement of Neurotransmitter Levels (e.g., noradrenaline, insulin, glucose)

Measuring the levels of neurotransmitters and related substances is crucial for understanding the neurochemical impact of Efaroxan. Efaroxan is known to interact with α2-adrenoceptors, which are involved in regulating the release of neurotransmitters like noradrenaline. taylorandfrancis.comsaskoer.ca

The following table summarizes some findings on Efaroxan's effects on glucose and insulin levels:

Study ModelTreatmentEffect on Plasma GlucoseEffect on Plasma InsulinNotes
Non-diabetic ratsEfaroxanReducedIncreasedPotentiated glucose-induced release. researchgate.net
Type-I diabetic ratsEfaroxanNo changeNo change researchgate.net
Type-II diabetic ratsEfaroxanReducedIncreasedPotentiated glucose-induced release. researchgate.net
Fed WT mice(±)-EfaroxanReducedIncreased nih.govresearchgate.net
Fasted WT mice(±)-EfaroxanReduced (at 60 min)Increased (at 60 min) nih.gov
Fed α2A-KO mice(±)-EfaroxanNo alterationNo alteration nih.govresearchgate.net
Fasted α2A-KO mice(±)-EfaroxanNo alterationNo alteration nih.gov

Neurotransmitter testing in general can provide measurements of whole-body neurotransmitter production by assessing the byproducts of metabolism. novaheadache.com Techniques like PET and fMRI can be extended to include measurements targeting neurotransmitters and specific receptor populations, allowing for the detection of neuromodulatory changes. nih.gov

Western Blotting and Immunohistochemistry for Protein Expression Analysis

Western blotting and immunohistochemistry are widely used techniques to analyze protein expression levels and localization in biological samples. news-medical.netyoutube.com

Western blotting involves separating proteins by electrophoresis, transferring them to a membrane, and then using specific antibodies to detect and quantify target proteins. news-medical.netyoutube.com Immunohistochemistry, on the other hand, uses antibodies to visualize the location of specific proteins within tissue samples. news-medical.netresearchgate.net

Research on Efaroxan has utilized these techniques. One study employed Western blotting and immunofluorescence studies to investigate proteins immunoreactive against an anti-idiotypic antiserum in RINm5F cells, aiming to identify proteins regulated by Efaroxan in pancreatic β-cells. nih.gov This study identified Rhes, a monomeric GTP-binding protein, as a potential target for regulation by imidazoline ligands, and suggested a correlation between Efaroxan's ability to stimulate insulin secretion and Rhes expression levels. nih.gov Western blotting was used to visualize immunoreactive proteins, showing major bands at specific molecular weights. nih.gov

Immunohistochemistry is valuable for determining the exact location of a target protein within a tissue sample and is well-established in neuroscience for investigating protein expression in specific brain regions. news-medical.net Western blotting is considered a reliable technique for obtaining quantitative data on protein levels. news-medical.netyoutube.com

The application of Western blotting and immunohistochemistry allows researchers to confirm the presence and assess the expression levels of target proteins, providing crucial data on how Efaroxan might influence cellular pathways by altering protein abundance or localization. researchgate.netnih.gov

Future Directions and Unexplored Avenues in Efaroxan Research

Elucidation of Novel Receptor Interactions and Signaling Pathways

While Efaroxan is well-characterized as an α2-adrenoceptor and imidazoline (B1206853) receptor antagonist, emerging evidence suggests its interactions may be more complex. nih.gov A significant area of future research involves identifying and characterizing novel binding sites and the downstream signaling cascades they initiate.

Studies in rat islets of Langerhans have revealed that Efaroxan's ability to stimulate insulin (B600854) secretion is mediated by a novel, stereoselective binding site, distinct from its α2-adrenergic antagonism. nih.gov Research has shown that while the (+) enantiomer of Efaroxan is more effective at relieving α2-adrenergic inhibition of insulin secretion, the (-) enantiomer is more potent in directly stimulating insulin release. nih.gov This stereospecificity strongly implies the existence of a unique "non-adrenergic" binding site where Efaroxan acts as an agonist. nih.gov

Furthermore, Efaroxan has been found to directly modulate ATP-regulated potassium (K+ATP) channels in insulin-secreting cells. nih.gov It promotes insulin secretion by inhibiting these channels, a mechanism that is independent of exogenous adrenoceptor agonists. nih.gov The elucidation of the precise molecular interactions between Efaroxan and K+ATP channel subunits represents a critical next step. Additionally, experimental findings have suggested potential interrelations between imidazoline systems and other major neurotransmitter systems, including dopaminergic, glutamatergic, and opioid pathways. researchgate.netnih.gov Investigating whether Efaroxan directly or indirectly modulates these systems could unveil novel therapeutic possibilities for a range of neurological and psychiatric disorders.

Investigation of Alpha-2 Adrenoceptor Subtype-Specific Roles in Efaroxan's Effects

The α2-adrenoceptor family consists of at least three distinct subtypes: α2A, α2B, and α2C. nih.gov These subtypes are differentially expressed in various tissues and mediate different physiological functions. nih.gov A significant gap in the current understanding of Efaroxan is a detailed map of its binding affinity and functional antagonism at each of these individual subtypes.

Future research must move beyond viewing Efaroxan as a general α2-antagonist and instead dissect its subtype-specific profile. For instance, the α2A-adrenoceptor is known to play a dominant role in mediating the antihypertensive and sedative effects of α2-agonists, while the α2B-subtype is heavily involved in vasoconstriction. nih.gov The α2C-subtype has been implicated in stress-dependent psychiatric conditions. nih.gov Determining the selectivity of Efaroxan and its enantiomers for these subtypes is crucial for explaining its diverse pharmacological effects and for designing more targeted therapeutics. Studies have already indicated that (+)-efaroxan is a more potent α2-antagonist than the (-)-enantiomer, and future work should extend this to subtype-specific binding and functional assays. researchgate.net

Table 1: Known Physiological Roles of α2-Adrenoceptor Subtypes

Subtype Key Physiological and Pharmacological Roles
α2A Mediates antihypertensive, bradycardic, sedative, and hypothermic effects. nih.gov
Plays a dominant role in the inhibition of gastric acid secretion and motor activity. nih.gov
α2B Has a dominant role in the vasoconstrictor effect of α2-adrenoceptor agonists. nih.gov
Mediates centrally-initiated gastric mucosal protection in rats. nih.gov
α2C Implicated in stress-dependent depression and other psychiatric illnesses like ADHD. nih.gov
May be involved in venous vasoconstriction. nih.gov

Deeper Understanding of I1, I2, and I3 Imidazoline Receptor Functional Roles

Efaroxan is a known antagonist of I1 and I2 imidazoline receptors. nih.govmedchemexpress.com However, a deeper functional understanding of its interactions at all three imidazoline receptor subtypes (I1, I2, and I3) is required to fully comprehend its physiological impact.

I1 Receptors: These receptors are primarily involved in the central regulation of blood pressure. wikipedia.orgpatsnap.com Efaroxan is often used experimentally to block the hypotensive effects of I1 agonists, confirming its antagonist properties at this site. nih.govtaylorandfrancis.com Future studies could explore whether this I1 antagonism contributes to Efaroxan's effects in the central nervous system beyond cardiovascular control.

I2 Receptors: The function of I2 receptors is less defined but has been linked to pain modulation, neuroprotection, and several psychiatric conditions. wikipedia.orgpatsnap.comnih.gov Efaroxan's antagonism at I2 receptors presents an opportunity to use it as a pharmacological tool to further probe the physiological roles of these enigmatic sites. nih.gov

I3 Receptors: The I3 receptor is specifically associated with the regulation of insulin secretion from pancreatic β-cells. nih.govwikipedia.org While Efaroxan potently stimulates insulin secretion, current evidence suggests this action may be mediated through a novel binding site or via K+ATP channels rather than a direct interaction with I3 receptors. nih.govnih.gov A crucial area for future research is to clarify the precise relationship between Efaroxan and the I3 receptor, determining if it has any agonist, antagonist, or modulatory activity at this specific site.

Disentangling the effects of Efaroxan's α2-adrenoceptor blockade from its actions at each imidazoline receptor subtype is a fundamental challenge that will require sophisticated pharmacological and genetic approaches.

Exploration of Efaroxan's Modulatory Potential in Other Physiological and Pathophysiological Processes

Beyond its established roles, preliminary evidence suggests Efaroxan may influence other fundamental cellular processes. The general involvement of imidazoline receptors in pathways like cell proliferation, adhesion, and inflammation opens the door to new lines of investigation for Efaroxan. nih.gov

Cell Adhesion and Proliferation

The role of Efaroxan in regulating cell viability and growth appears to be context-dependent. Studies using the insulin-secreting BRIN-BD11 cell line found that Efaroxan alone (at concentrations up to 100 μM) did not directly impact cell viability or proliferation. nih.gov However, a significant finding was that Efaroxan enhanced the cytotoxic effects of the pro-inflammatory cytokine interleukin-1β, leading to increased DNA fragmentation. nih.gov This suggests that Efaroxan may not be cytotoxic on its own but could sensitize cells to damage from other agents, a finding that warrants further investigation in different cell types. Its direct role in cell adhesion remains a largely unexplored avenue.

Table 2: Effect of Efaroxan on BRIN-BD11 Cell Viability and Cytokine-Induced Damage

Condition Effect on Cell Viability Effect on DNA Fragmentation
Efaroxan Alone No direct effect. nih.gov No significant change.
Interleukin-1β Alone Reduced viability. Increased fragmentation.
Efaroxan + Interleukin-1β N/A Further enhanced fragmentation compared to Interleukin-1β alone. nih.gov

Regulation of Adipose Tissue Formation and Feeding Behavior

Table 3: Efaroxan's Reversal of I1 Agonist Effects on Adipose Tissue and Energy Intake

Treatment Group (High-Fat Diet Mice) Effect on Adipose Tissue (eWAT) Effect on Energy Intake
Control Increased size and weight. High.
I1 Agonist (Allantoin) Ameliorated changes; reduced weight. nih.gov Markedly reduced. nih.gov
Efaroxan + I1 Agonist Reversed the effects of the I1 agonist. nih.gov Abolished the reduction caused by the I1 agonist. nih.gov
Efaroxan Alone No influence. nih.gov No influence. nih.gov

Inflammatory Processes and Stress Response

The intersection of Efaroxan's activity with inflammation and stress responses is a promising area for future research. As noted, Efaroxan can enhance the damaging effects of the pro-inflammatory cytokine interleukin-1β in pancreatic β-cells, suggesting a potential to modulate inflammatory signaling pathways. nih.gov

In the context of stress, Efaroxan's role as an α2-adrenoceptor antagonist is highly relevant due to the central role of these receptors in regulating the sympathetic nervous system. Furthermore, studies in rats have demonstrated that imidazoline receptor antagonists, including Efaroxan, can improve resistance to fatigue during forced physical stress (treadmill running). researchgate.netnih.gov Given the well-established link between chronic stress and inflammatory conditions, a compelling future direction is to investigate the integrated effects of Efaroxan's dual receptor blockade (adrenergic and imidazoline) on the neuro-immune axis during acute and chronic stress. nih.gov

Mechanisms in Epilepsy and Neoplastic Cell Transformation

Future research into the therapeutic potential of Efaroxan could explore its mechanisms in epilepsy and neoplastic cell transformation, two significant areas of unmet medical need. Currently, direct evidence linking Efaroxan to these conditions is largely absent from published scientific literature, marking a substantial gap in our understanding and a promising avenue for investigation.

Epilepsy: Recurrent seizure activity, the hallmark of epilepsy, arises from an imbalance between excitatory and inhibitory signaling in the brain. epilepsysociety.org.uk The primary mechanisms of action for established antiepileptic drugs (AEDs) involve modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or reducing glutamate-mediated excitation. epilepsysociety.org.uk

Efaroxan is known primarily as a potent and selective α2-adrenoceptor antagonist, with additional complex interactions at imidazoline receptors (I1 and I2). taylorandfrancis.com The α2-adrenoceptors are presynaptic autoreceptors that typically inhibit the release of neurotransmitters, including glutamate (B1630785). A potential, though currently unexplored, antiepileptic mechanism for Efaroxan could involve the blockade of these receptors, which might paradoxically serve to normalize neurotransmitter release in pathological states or affect neuronal excitability through other downstream pathways. The role of imidazoline receptors in the central nervous system is still being elucidated, and their modulation could represent another avenue through which Efaroxan might influence seizure thresholds. However, without dedicated preclinical studies in seizure models, its potential role remains speculative.

Neoplastic Cell Transformation: Neoplastic transformation is the multi-step process by which normal cells acquire the characteristics of cancer cells, such as uncontrolled proliferation, loss of contact inhibition, and the ability to invade surrounding tissues. nih.govresearchgate.net This process involves genetic and epigenetic changes that alter cellular signaling pathways controlling growth and differentiation. researchgate.net

There is currently no research to suggest that Efaroxan has a direct role in either promoting or inhibiting neoplastic cell transformation. The adrenergic and imidazoline systems can have complex and context-dependent effects on cell growth and proliferation, but these have not been investigated with respect to Efaroxan. Future research could screen Efaroxan and its derivatives against various cancer cell lines to identify any potential cytotoxic or cytostatic effects. Investigating its impact on key cancer-related signaling pathways (e.g., MAPK/ERK, PI3K/Akt) would be a necessary first step to determine if this compound warrants further exploration as an anti-cancer agent.

Design and Synthesis of Novel Efaroxan Analogues with Enhanced Selectivity or Potency

The development of novel analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at improving its therapeutic profile. For Efaroxan, this would involve the strategic chemical modification of its structure to enhance its selectivity for specific receptor subtypes or to increase its potency, thereby potentially maximizing therapeutic effects while minimizing off-target actions.

Research has successfully resolved the enantiomers of Efaroxan, demonstrating that (+)-Efaroxan and (-)-Efaroxan possess distinct pharmacological profiles. researchgate.net Specifically, (+)-Efaroxan was found to be a much more potent α2-adrenoceptor antagonist, while both enantiomers showed similar potency in counteracting the effects of KATP channel openers. researchgate.net This stereoselectivity underscores the importance of three-dimensional structure in receptor interaction and provides a critical foundation for the rational design of new analogues.

Future design strategies for Efaroxan analogues could focus on several key areas:

Receptor Subtype Selectivity: The α2-adrenoceptor class has three main subtypes (α2A, α2B, α2C), each with a unique tissue distribution and physiological role. Designing analogues with high selectivity for one subtype over others could refine the therapeutic application. For instance, an analogue highly selective for the α2A-adrenoceptor might be developed to target specific neurological pathways while avoiding the cardiovascular effects associated with other subtypes.

Imidazoline Receptor Affinity: Efaroxan possesses a high affinity for I1-imidazoline receptors. taylorandfrancis.com Synthesizing a library of analogues with varied substituents on the benzofuran (B130515) or imidazoline rings could systematically probe the structure-activity relationships (SAR) for both α2-adrenoceptors and imidazoline receptors. The goal would be to create molecules with a desired ratio of affinities, potentially separating certain therapeutic effects.

Pharmacokinetic Properties: Modifications could be made to improve metabolic stability, oral bioavailability, or brain penetration, depending on the desired therapeutic target.

The synthesis of such analogues would employ established and innovative organic chemistry techniques to modify the core Efaroxan scaffold.

Table 1: Potential Strategies for Efaroxan Analogue Design

Strategy Goal Example Modification
Enhance α2-Subtype Selectivity Target specific physiological pathways (e.g., neurological vs. cardiovascular). Modify substituents on the ethylamino side chain to exploit subtle differences in the binding pockets of α2A, α2B, and α2C receptors.
Modulate Imidazoline Affinity Isolate or combine the effects of α2 vs. I1/I2 receptor interaction. Alter the electronics and sterics of the benzofuran ring system.
Improve Potency Achieve therapeutic effect at lower concentrations. Introduce functional groups that form additional hydrogen bonds or hydrophobic interactions with the target receptor.

Application of Advanced "Omics" Technologies in Efaroxan Research

The suite of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers powerful, high-throughput tools for elucidating the complex biological effects of a drug beyond its primary mechanism of action. nih.govnih.gov To date, these technologies have not been applied in the published research on Efaroxan, representing a significant untapped opportunity to deepen our understanding of its cellular and systemic effects.

Pharmacogenomics: This approach would investigate how genetic variations in individuals influence their response to Efaroxan. By analyzing genetic polymorphisms in α2-adrenoceptors, imidazoline receptors, or metabolic enzymes (like cytochrome P450s), researchers could identify potential biomarkers that predict an individual's sensitivity or resistance to the drug.

Transcriptomics: Using techniques like RNA-sequencing, researchers could analyze how Efaroxan alters gene expression profiles in target tissues (e.g., brain, pancreas). This could reveal entire signaling pathways that are modulated by the drug, providing a broader picture of its mechanism and potentially identifying novel therapeutic applications or unexpected off-target effects. mdpi.com

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cells or tissues treated with Efaroxan could identify changes in protein expression, post-translational modifications, or protein-protein interactions. This could help confirm downstream targets of Efaroxan's receptor binding and map out the functional consequences at the protein level.

Metabolomics: By analyzing the global profile of metabolites in a biological sample, metabolomics can provide a functional readout of the physiological state. Applying this to Efaroxan research could reveal how the drug alters metabolic pathways, which would be particularly relevant given its known effects on insulin secretion. taylorandfrancis.com

The integration of these different omics datasets (pan-omics or multi-omics) would provide a comprehensive, systems-level view of Efaroxan's biological impact, paving the way for more precise and personalized therapeutic strategies. mdpi.com

Integration of Computational and Experimental Approaches for Mechanism Discovery

The synergy between computational modeling and experimental validation has become an indispensable part of modern drug discovery and mechanism elucidation. jddhs.commdpi.com This integrated approach allows for the efficient generation and testing of hypotheses, saving time and resources compared to traditional experimental screening alone.

In the context of Efaroxan, computational methods have already been applied to explore its potential off-target interactions. One study utilized a reverse docking protocol to screen Efaroxan against a panel of G-protein coupled receptors (GPCRs), successfully proposing mechanisms to understand its side effects. taylorandfrancis.com This serves as a prime example of how computational tools can guide further experimental inquiry.

A comprehensive integrated workflow for future Efaroxan research could be structured as follows:

Computational Prediction:

Molecular Docking: Simulate the binding of Efaroxan and its designed analogues to high-resolution crystal structures or homology models of α2-adrenoceptor and imidazoline receptor subtypes. This can predict binding affinities and orientations, helping to prioritize which analogues to synthesize.

Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the Efaroxan-receptor complex over time. This can reveal the stability of the interaction and provide insights into the conformational changes the receptor undergoes upon binding, which is crucial for understanding agonism versus antagonism.

Virtual Screening: Computationally screen large libraries of compounds against the Efaroxan binding sites to identify novel scaffolds with potentially similar activity.

Experimental Validation:

Synthesis and In Vitro Assays: Synthesize the prioritized analogues and experimentally test their binding affinity (e.g., via radioligand binding assays) and functional activity (e.g., via second messenger assays) at the target receptors.

Cell-Based Assays: Test the effects of the compounds in cellular models to confirm their physiological effects, such as measuring neurotransmitter release or changes in cell proliferation.

Structural Biology: Use techniques like X-ray crystallography or cryo-electron microscopy to determine the high-resolution structure of an analogue bound to its target receptor, providing definitive validation of the computationally predicted binding mode.

This iterative cycle, where computational predictions are tested experimentally and the results are used to refine the computational models, provides a powerful engine for discovering mechanisms and developing next-generation therapeutics with improved properties. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Efaroxan
(+)-Efaroxan
(-)-Efaroxan
Glutamate
GABA (Gamma-Aminobutyric Acid)

Q & A

Q. What are the primary pharmacological targets of efaroxan, and how do they influence experimental design in metabolic studies?

Efaroxan is a dual antagonist of α2-adrenoceptors (α2-ARs) and imidazoline I1 receptors, with stereoselective binding affinity (Ki = 13 nM for α2A-ARs vs. 52 nM for I1 receptors) . Its α2-AR antagonism increases insulin secretion by disinhibiting adrenergic suppression of β-cells, while I1 receptor blockade modulates glucose-dependent insulin release . Methodologically, researchers must account for these dual targets by using selective agonists/antagonists (e.g., UK14,304 for α2-ARs or KU14R for imidazoline receptors) to isolate mechanisms in insulin secretion assays .

Q. What solubility and stability considerations are critical for preparing efaroxan solutions in vitro?

Efaroxan hydrochloride is soluble in organic solvents (10 mg/mL in ethanol, 15 mg/mL in DMSO) but can also be dissolved directly in aqueous buffers (e.g., PBS pH 7.2 at ~10 mg/mL) . However, aqueous solutions should be used within 24 hours to avoid degradation, and residual organic solvents (e.g., DMSO) must be <0.1% to prevent nonspecific cellular effects . For long-term storage, lyophilized powder is stable for ≥4 years at -20°C .

Q. How does efaroxan’s glucose dependency in insulin secretion assays compare to sulfonylureas like glibenclamide?

Unlike sulfonylureas, which stimulate insulin secretion independently of glucose, efaroxan exhibits glucose-concentration-dependent effects. At 100 μM, it enhances secretion only at glucose levels ≥8.3 mM, mediated by both KATP channel closure and cAMP-PKA/Epac pathway activation . Experimental protocols should include glucose titration (e.g., 0–11.1 mM) and controls with KATP modulators (e.g., diazoxide) to distinguish mechanisms .

Advanced Research Questions

Q. How do enantiomeric differences in efaroxan influence its metabolic and neuropharmacological effects?

(+)-Efaroxan (R-configuration) is 100-fold more potent than (-)-efaroxan in lowering blood glucose via α2-AR antagonism (ED50 = 0.03 mg/kg vs. 3 mg/kg in mice) . Conversely, (-)-efaroxan acts via KATP channel inhibition but requires higher doses (≥10 mg/kg) . In neuropharmacology, ultra-low doses (1.3 ng) of (+)-efaroxan inhibit morphine tolerance via α2A-ARs, while (-)-efaroxan lacks this effect . Researchers must use enantiomerically pure forms and validate stereoselectivity via receptor-binding assays .

Q. What experimental approaches resolve contradictions in efaroxan’s dual mechanisms (KATP vs. cAMP pathways) in insulin secretion?

Discrepancies arise from KU14R, an efaroxan analog that blocks KATP channels but paradoxically inhibits cAMP-potentiated insulin secretion . To dissect these pathways:

  • Use electropermeabilized islets to bypass KATP channels and assess direct cAMP effects .
  • Combine efaroxan with adenylate cyclase activators (e.g., forskolin) and measure cAMP via ELISA .
  • Employ Kir6.2ΔC26-expressing cells to isolate KATP-independent effects .

Q. How does efaroxan protect pancreatic β-cells from cytokine-induced toxicity, and what signaling pathways are involved?

Efaroxan (100 μM) completely blocks IL-1β-induced β-cell apoptosis by inhibiting caspase activation, cytochrome c release, and iNOS upregulation. This protection requires suppression of IL-1β converting enzyme (ICE), unlike selective iNOS inhibitors (e.g., 1400W), which fail to prevent mitochondrial apoptosis . Key assays include:

  • Western blotting for Bax, cytochrome c, and caspases.
  • qPCR for iNOS and MnSOD transcripts.
  • TUNEL staining to quantify apoptosis .

Q. What methodologies identify efaroxan’s off-target effects in neurobehavioral studies?

Efaroxan (1–3 mg/kg) enhances cognitive function in rodent Y-maze tests by modulating imidazoline I2 receptors and α2-ARs . To distinguish targets:

  • Use I2-specific antagonists (e.g., BU224) with α2-AR agonists (e.g., UK14,304).
  • Perform radioligand binding assays on brain membranes to quantify receptor occupancy .
  • Monitor oxygen saturation in blood to assess α2-AR-mediated vasodilation .

Methodological Notes for Data Interpretation

  • Dose-Response Curves : Efaroxan’s effects are biphasic—low doses (0.01–0.1 mg/kg) target α2-ARs, while high doses (>1 mg/kg) activate KATP-dependent pathways .
  • Species Variability : Rat islets show stronger KATP channel inhibition than mouse islets; use species-matched controls .
  • Antagonist Validation : KU14R antagonizes efaroxan’s insulinotropic effects but not sulfonylureas, confirming pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efaroxan hydrochloride
Reactant of Route 2
Efaroxan hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.